Technical Documentation Center

4-Chloro-5,7-difluoro-3-iodoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-5,7-difluoro-3-iodoquinoline
  • CAS: 1431363-51-7

Core Science & Biosynthesis

Foundational

Predictive 1H and 13C NMR Spectral Analysis of 4-Chloro-5,7-difluoro-3-iodoquinoline: A Technical Guide

Executive Summary 4-Chloro-5,7-difluoro-3-iodoquinoline (CAS: 1431363-51-7) is a densely functionalized N-heterocycle of significant interest in medicinal chemistry and materials science. Because the quinoline core is he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-5,7-difluoro-3-iodoquinoline (CAS: 1431363-51-7) is a densely functionalized N-heterocycle of significant interest in medicinal chemistry and materials science. Because the quinoline core is heavily substituted with four different halogens (Cl, F, I), its Nuclear Magnetic Resonance (NMR) profile is highly specific. This whitepaper provides an in-depth predictive framework for its 1 H and 13 C NMR chemical shifts, grounded in empirical substituent effects, relativistic quantum mechanics, and heteronuclear spin-spin coupling networks.

Molecular Architecture & Predictive Rationale

The quinoline scaffold consists of a fused benzene and pyridine ring. Standard IUPAC numbering assigns the nitrogen atom as position 1. In 4-chloro-5,7-difluoro-3-iodoquinoline, the substituents are located at C-3 (I), C-4 (Cl), C-5 (F), and C-7 (F). Consequently, only three protons remain on the aromatic system: H-2, H-6, and H-8.

The chemical shifts of this molecule are governed by three primary causal mechanisms:

  • The SO-HALA Effect (Iodine at C-3): The most striking feature of the 13 C spectrum is the massive upfield shift of C-3. This is driven by the1[1]. The relativistic spin-orbit coupling of iodine's high-lying nonbonding lone pairs induces a strong shielding tensor on the directly attached carbon, pushing its chemical shift significantly lower (often by 30-40 ppm) than standard aromatic carbons[2].

  • Resonance vs. Induction (Fluorines at C-5/C-7): Fluorine is highly electronegative (inductive withdrawing, -I) but possesses lone pairs that donate electron density via resonance (+M). In aromatic systems, the +M effect dominates at the ortho and para positions. Therefore, while C-5 and C-7 are strongly deshielded by direct attachment, the intermediate proton-bearing carbon (C-6) is highly shielded by the converging resonance of both fluorines.

  • Heteroatom Deshielding (Nitrogen at C-1): The electronegativity of the nitrogen atom heavily deshields the adjacent alpha position (C-2 and H-2), establishing the highest frequency signals in both the 1 H and 13 C spectra[3].

1 H NMR Spectral Analysis

Because positions 3, 4, 5, and 7 are substituted, the 1 H NMR spectrum is remarkably clean, featuring only three distinct proton environments. The presence of two 19 F nuclei (spin 1/2) introduces predictable heteronuclear splitting.

Table 1: Predicted 1 H NMR Data (in CDCl 3​ )
ProtonPredicted δ (ppm)MultiplicityCoupling Constants ( J )Mechanistic Rationale
H-2 8.90 - 9.10Singlet (s)N/AStrongly deshielded by the adjacent electronegative Nitrogen and the anisotropic effect of the C-I bond.
H-6 7.15 - 7.35Triplet (t) or dd 3JHF​≈8−10 HzShielded by the +M resonance effects of both F-5 and F-7. Split equally (or near-equally) by both ortho fluorines.
H-8 7.65 - 7.85Doublet (d) or dd 3JHF​≈8−10 Hz 5JHF​≈1−2 HzDeshielded by the adjacent ring fusion and N, but partially shielded by F-7. Split primarily by the ortho F-7.

13 C NMR Spectral Analysis

The 13 C NMR spectrum is dominated by carbon-fluorine ( 13 C- 19 F) spin-spin coupling, which splits the carbon signals into doublets or multiplets, even in a standard 1 H-decoupled experiment.

Table 2: Predicted 13 C NMR Data (in CDCl 3​ )
CarbonPredicted δ (ppm)MultiplicityCoupling Constants ( J )Mechanistic Rationale
C-2 153.0 - 156.0Singlet (s)N/ADeshielded by adjacent N.
C-3 88.0 - 93.0Singlet (s)N/AExtreme shielding due to the relativistic SO-HALA effect of Iodine[1].
C-4 140.0 - 144.0Singlet (s)N/ADeshielded by direct Cl attachment.
C-5 158.0 - 163.0Doublet of doublets (dd) 1JCF​≈250 Hz 3JCF​≈10−15 HzDirect F attachment (massive 1J ) and long-range coupling to F-7.
C-6 102.0 - 107.0Triplet (t) or dd 2JCF​≈22−26 HzShielded by +M effects; split by both F-5 and F-7.
C-7 160.0 - 165.0Doublet of doublets (dd) 1JCF​≈250 Hz 3JCF​≈10−15 HzDirect F attachment and long-range coupling to F-5.
C-8 108.0 - 113.0Doublet (d) 2JCF​≈20−24 HzSplit by ortho F-7.
C-4a 120.0 - 124.0Multiplet (m) 3JCF​/4JCF​ Bridgehead carbon, complex long-range F coupling.
C-8a 146.0 - 150.0Multiplet (m) 3JCF​/4JCF​ Bridgehead carbon adjacent to N.

Spin-Spin Coupling Pathways

The presence of two fluorine atoms creates a complex heteronuclear coupling network. The diagram below maps the primary scalar couplings between the observed protons and the 19 F nuclei, dictating the multiplicity observed in the 1 H spectrum.

NMR_Coupling cluster_protons 1H Nuclei (Observed) cluster_fluorines 19F Nuclei (Coupling Partners) H2 H-2 (Singlet) H6 H-6 (Triplet / dd) F5 F-5 H6->F5 3J_HF ≈ 8-10 Hz F7 F-7 H6->F7 3J_HF ≈ 8-10 Hz H8 H-8 (Doublet / dd) H8->F5 5J_HF ≈ 1-2 Hz H8->F7 3J_HF ≈ 8-10 Hz

Fig 1: Heteronuclear spin-spin coupling network between observed protons and 19F nuclei.

Experimental Protocol for NMR Acquisition

To validate these predicted shifts, a rigorous, self-validating experimental protocol must be employed. The presence of heavy halogens and fluorines requires specific probe tuning and orthogonal validation steps to ensure data trustworthiness.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15-20 mg of 4-Chloro-5,7-difluoro-3-iodoquinoline in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected due to the lack of exchangeable protons in the analyte and its excellent solvation properties for halogenated aromatics.

    • Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Calibration (The Self-Validating Loop):

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

    • Locking: Lock the spectrometer to the 2 H frequency of CDCl 3​ . A stable lock level validates magnetic field homogeneity.

    • Tuning and Matching (ATM): Automatically tune and match the probe for 1 H, 13 C, and 19 F frequencies. Causality Note: This is critical; the highly polarizable iodine atom can alter the dielectric constant of the solution, shifting the probe's resonance circuit.

    • Shimming: Perform gradient shimming (Z1-Z5) until the CDCl 3​ solvent peak FWHH (Full Width at Half Height) is < 0.8 Hz.

  • Acquisition Parameters:

    • 1 H NMR: Pulse program zg30, Number of Scans (NS) = 16, Relaxation Delay (D1) = 1.5 s.

    • 13 C{ 1 H} NMR: Pulse program zgpg30 (WALTZ-16 decoupling), NS = 1024 to 2048. Causality Note: A high number of scans is required due to the lack of Nuclear Overhauser Effect (NOE) enhancement on the four quaternary halogenated carbons (C-3, C-4, C-5, C-7). D1 = 2.0 s.

    • 19 F NMR (Orthogonal Validation): Acquire a 19 F spectrum to confirm the chemical environments of F-5 and F-7. The mutual coupling ( JFF​ ) and proton couplings ( JHF​ ) extracted here must mathematically match the splittings observed in the 1 H and 13 C spectra, creating a closed-loop validation system.

  • Processing:

    • Apply a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

    • Phase and baseline correct manually to ensure accurate integration of the 1 H signals.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals - 3

  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances - MDPI - 1

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts - d-nb.info -2

Sources

Exploratory

Physicochemical Profiling and Orthogonal Functionalization of 4-Chloro-5,7-difluoro-3-iodoquinoline: A Technical Guide

Introduction: The Strategic Value of Polyhalogenated Quinolines In modern medicinal chemistry and advanced materials science, the ability to program molecular complexity relies heavily on the use of densely functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Polyhalogenated Quinolines

In modern medicinal chemistry and advanced materials science, the ability to program molecular complexity relies heavily on the use of densely functionalized building blocks. 4-Chloro-5,7-difluoro-3-iodoquinoline (CAS: 1431363-51-7) represents a masterclass in synthetic design[1]. By decorating the quinoline core with four distinct halogens across specific vectors, this scaffold enables highly choreographed, site-selective orthogonal functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic logic governing its reactivity, and field-proven protocols for its application.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical metrics of this scaffold is critical for predicting its behavior in both synthetic environments and biological systems.

PropertyValueMechanistic Implication
Molecular Formula C₉H₃ClF₂INDefines the tetra-halogenated architecture[1].
Molecular Weight 325.48 g/mol High molecular weight for a core fragment; requires careful tracking of ligand efficiency in drug design[2].
H-Bond Donors (HBD) 0Completely aprotic; highly stable in strongly basic synthetic conditions[2].
H-Bond Acceptors (HBA) 3Limited to the quinoline nitrogen and fluorines; low solvation in aqueous media[2].
Estimated LogP ~4.5Highly lipophilic due to the cumulative effect of I, Cl, and F atoms.
Estimated pKa (conjugate acid) < 1.0The intense electron-withdrawing nature of the halogens renders the quinoline N practically non-basic under physiological pH.
Causality of Acid-Base and Lipophilic Properties

The unsubstituted quinoline core typically exhibits a pKa of ~4.9. However, the introduction of four highly electronegative halogens exerts a profound inductive electron-withdrawing effect (-I effect) across the conjugated π -system. This drastically depletes the electron density at the quinoline nitrogen, suppressing its ability to act as a Brønsted base. Consequently, this building block will not protonate under physiological conditions, a property often exploited to mitigate hERG channel liabilities in lead optimization. Furthermore, the high lipophilicity (LogP ~4.5) dictates that downstream functionalization must introduce polar, solubilizing groups to maintain viable aqueous solubility for biological assays.

Mechanistic Logic of the Halogenation Pattern

The true power of 4-Chloro-5,7-difluoro-3-iodoquinoline lies in the precise differential reactivity of its carbon-halogen bonds. The site-selectivity is governed by a strict hierarchy of Bond Dissociation Energies (BDEs) and electronic activation[3].

  • The C3-Iodo Vector (BDE ~55 kcal/mol): Iodine is the largest, most polarizable, and weakest-bound halogen on the scaffold. It is the kinetically favored site for oxidative addition by Palladium(0) species. This allows for selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings at C3 without disturbing the other halogens[4].

  • The C4-Chloro Vector (BDE ~80 kcal/mol): While the C-Cl bond is relatively strong and resists mild Pd-catalysis, it is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). Positioned para to the electron-deficient quinoline nitrogen (acting as an electron sink), the C4 position readily accepts attack from amines, alkoxides, or thiolates.

  • The C5,7-Difluoro Vectors (BDE ~115 kcal/mol): The C-F bonds are exceptionally robust. They serve a dual purpose: they inductively activate the C4-Cl bond for S_NAr and provide profound metabolic shielding, blocking cytochrome P450-mediated oxidation at the electron-rich benzenoid ring.

Orthogonal Functionalization Workflow

The divergent reactivity of the C-I and C-Cl bonds allows researchers to build complex architectures sequentially. The standard workflow initiates with a transition-metal-catalyzed coupling at C3, followed by a nucleophilic displacement at C4.

G A 4-Chloro-5,7-difluoro- 3-iodoquinoline B C3-Functionalized Intermediate A->B Pd(0) Catalysis Selective C-I Cleavage C C3/C4-Bifunctionalized Scaffold B->C Nucleophile (Nu-H) Selective C-Cl SNAr

Figure 1: Orthogonal functionalization workflow exploiting halogen reactivity differentials.

Self-Validating Experimental Protocol: Site-Selective C3 Cross-Coupling

To harness the C3-Iodo vector without triggering premature C4-Cl cleavage, the reaction parameters must be tightly controlled. The following Suzuki-Miyaura protocol utilizes mild conditions to ensure absolute chemoselectivity[3].

Reagents and Stoichiometry
  • Substrate: 4-Chloro-5,7-difluoro-3-iodoquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Causality of Experimental Choices
  • Catalyst Selection: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand forms a sterically demanding, stable Pd complex. This prevents over-insertion (oxidative addition) into the stronger C4-Cl bond, which is a common failure mode when using highly active, unhindered ligands (e.g., tri-tert-butylphosphine).

  • Temperature Control (65 °C): The C-I bond undergoes oxidative addition readily at lower temperatures. Capping the thermal energy at 65 °C provides a thermodynamic safety net, ensuring the C4-Cl bond remains untouched.

  • Mild Base: Na₂CO₃ is sufficient to activate the boronic acid to the reactive boronate complex. Stronger bases (like KOtBu) could trigger undesired S_NAr side reactions with the solvent or trace impurities.

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5,7-difluoro-3-iodoquinoline, the arylboronic acid, and Pd(dppf)Cl₂.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen (N₂) three times to remove atmospheric oxygen, which rapidly degrades Pd(0) intermediates.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2M aqueous Na₂CO₃ solution. (The biphasic mixture requires vigorous stirring).

  • Heating: Submerge the flask in a pre-heated oil bath at 65 °C. Stir vigorously for 4–6 hours.

  • Self-Validation Check (Critical): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: You must observe the mass shift corresponding to the loss of iodine (-126.9 Da) and the addition of the aryl group.

    • Integrity Metric: The product peak must display a characteristic 3:1 isotopic ratio in the mass spectrum (representing ³⁵Cl and ³⁷Cl). If this 3:1 pattern is absent, the C4-Cl bond has been compromised, indicating the temperature was too high or the catalyst loading was incorrect.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Chemical Register. "4-Chloro-5,7-difluoro-3-iodoquinoline Compound Structure and Properties." ChemicalRegister Database. Available at:[Link]

  • Fairlamb, I. J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, Royal Society of Chemistry, 2016. Available at:[Link]

  • ResearchGate. "Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes." ChemInform Abstract, 2004. Available at: [Link]

Sources

Foundational

Strategic Functionalization of 4-Chloro-5,7-difluoro-3-iodoquinoline: A Whitepaper on Orthogonal Cross-Coupling in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors, antimalarials, and Toll-like receptor (TLR) agonists relies heavily on privileged heterocyclic scaffolds. 4-Chloro-5,7-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors, antimalarials, and Toll-like receptor (TLR) agonists relies heavily on privileged heterocyclic scaffolds. 4-Chloro-5,7-difluoro-3-iodoquinoline represents a masterclass in structural design, offering researchers a highly functionalized, multi-halogenated core. By strategically placing three distinct halogens (iodine, chlorine, and fluorine) on the quinoline ring, this compound enables orthogonal, site-selective functionalization without the need for cumbersome protecting-group chemistry. This technical guide explores the physicochemical properties, mechanistic causality, and self-validating protocols required to harness this scaffold in advanced drug development.

Physicochemical & Structural Profiling

Understanding the baseline quantitative metrics of a scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core properties of the unmodified scaffold (1)[1].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 4-Chloro-5,7-difluoro-3-iodoquinoline
CAS Registry Number 1431363-51-7
Molecular Formula C9H3ClF2IN
Molecular Weight 325.48 g/mol
Exact Mass 324.8967 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Quinoline Nitrogen)

Mechanistic Reactivity: The Causality of Orthogonal Halogens

The synthetic utility of 4-chloro-5,7-difluoro-3-iodoquinoline is dictated by the vast differences in Bond Dissociation Energies (BDE) among its carbon-halogen bonds. This thermodynamic gradient allows for absolute chemoselectivity during sequential functionalization (2)[2].

Table 2: Halogen Bond Dissociation Energies & Reactivity Profile

Halogen PositionApprox. BDE (kJ/mol)Mechanistic Role & Primary Reactivity
C3-Iodo (C-I) ~238Most Reactive: Acts as the primary site for oxidative addition by low-valent Pd(0) catalysts (Suzuki/Sonogashira).
C4-Chloro (C-Cl) ~338Intermediate: Resists initial Pd insertion but is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient ring.
C5, C7-Difluoro (C-F) ~485Inert/Pharmacological: Inert to standard coupling. Enhances lipophilicity, modulates core pKa, and blocks oxidative metabolism.
Causality of the Reaction Sequence

Attempting to functionalize the C4-chloro position before the C3-iodo position often leads to competing side reactions or catalyst poisoning. Because the C-I bond is significantly weaker, it rapidly undergoes oxidative addition with palladium. Once the C3 position is populated with an aryl or alkynyl group, the C4-chloro position becomes sterically shielded but remains electronically highly electrophilic, making it a perfect candidate for a subsequent, metal-free SNAr reaction with amines or alkoxides (3)[3].

Workflow A 4-Chloro-5,7-difluoro -3-iodoquinoline B C-3 Aryl/Alkynyl Intermediate A->B Pd(0) Catalysis (Selective C-I Cleavage) C 3,4-Disubstituted Target Scaffold B->C SNAr / Amine (Selective C-Cl Cleavage)

Orthogonal functionalization workflow of 4-Chloro-5,7-difluoro-3-iodoquinoline.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic success.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C-3

Objective: Install an aryl group at the C-3 position while preserving the C-4 chlorine atom.

  • Preparation: In an oven-dried Schlenk flask, charge 4-Chloro-5,7-difluoro-3-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and PdCl2(PPh3)2 (0.05 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with argon (3x) to prevent premature oxidation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K2CO3 (2.0 M, 2.0 equiv). Insight: The biphasic system ensures base availability while maintaining the solubility of the organic intermediates.

  • Reaction: Heat the mixture to 80 °C for 4-6 hours. Insight: Restricting the temperature to 80 °C prevents the C4-Cl bond from undergoing unwanted oxidative addition.

  • Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. Success is confirmed when the starting material peak (m/z 325.5) disappears. Crucially, the isotopic pattern of the new product mass must retain a characteristic 3:1 ratio (M : M+2), validating that the C4-chlorine atom remains intact.

Protocol 2: C-4 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C-4 chlorine with a secondary amine to finalize the pharmacophore.

  • Preparation: Dissolve the C3-arylated intermediate from Protocol 1 (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine or piperazine) (2.5 equiv). Insight: Excess amine acts as both the nucleophile and the acid scavenger, eliminating the need for exogenous inorganic bases.

  • Reaction: Heat the solution to 110 °C for 12 hours.

  • Validation Checkpoint (1H NMR): Isolate an aliquot and analyze via 1H NMR. The diagnostic C2-proton of the quinoline ring will undergo a significant upfield shift (shielding) due to the strong electron-donating resonance effect of the newly installed C4-amine. The disappearance of the C4-Cl bond is thereby confirmed electronically.

Biological Application: Pharmacophore Mapping

Once functionalized, the resulting 3,4-disubstituted 5,7-difluoroquinoline derivatives are potent candidates for kinase inhibition and antimicrobial applications (4)[4]. The 5,7-difluoro motif is highly lipophilic and fits snugly into deep hydrophobic pockets of target enzymes, while the C-4 amine typically projects into the solvent-exposed region to improve aqueous solubility.

BindingModel Core Quinoline Core F57 5,7-Difluoro Motif Core->F57 C3 C-3 Aryl Group Core->C3 C4 C-4 Amino Group Core->C4 Hinge Kinase Hinge Region (H-Bond Acceptor) Core->Hinge N1 Interaction Pocket Hydrophobic Pocket (Van der Waals) F57->Pocket Lipophilic Contact C3->Pocket Shape Fit Solvent Solvent Exposed Region C4->Solvent Solubilization

Pharmacophore mapping and kinase binding model of the functionalized quinoline.

References

  • ChemicalRegister. (2026). 4-chloro-5,7-difluoro-3-iodoquinoline Compound Structure & Properties. ChemicalRegister. URL: 1

  • Mphahlele, M. J., & Mtshemla, V. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7428-7440. URL: 2

  • Salunke, D. B., et al. (2012). Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists. Journal of Medicinal Chemistry, 55(7), 3353–3363. URL: 3

  • Saeed, A., et al. (2022). Fluoroquinolones as Tyrosinase Inhibitors; Enzyme Kinetics and Molecular Docking Studies to Explore Their Mechanism of Action. International Journal of Molecular Sciences, 23(10), 5358. URL: 4

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Chloro-5,7-difluoro-3-iodoquinoline as a Strategic Precursor in Modern Drug Discovery

Preamble: The Quinoline Scaffold and the Strategic Advantage of Multi-Functionalized Precursors The quinoline motif is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Quinoline Scaffold and the Strategic Advantage of Multi-Functionalized Precursors

The quinoline motif is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents, from antimalarials like chloroquine to a new generation of targeted oncology drugs.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent scaffold for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets.[4] Within this privileged class of heterocycles, 4-chloro-5,7-difluoro-3-iodoquinoline emerges as a particularly powerful and versatile precursor for drug discovery campaigns, especially in the realm of kinase inhibitor development.[5][6]

This guide provides an in-depth exploration of the strategic application of this pre-functionalized building block. The key to its utility lies in the differential reactivity of its three distinct functional handles:

  • C3-Iodo Group: The most reactive site for palladium-catalyzed cross-coupling reactions.

  • C4-Chloro Group: Amenable to nucleophilic aromatic substitution (SNAr), a classic strategy for installing key pharmacophoric elements.

  • 5,7-Difluoro Groups: These electron-withdrawing groups modulate the electronic properties of the ring system, enhancing the reactivity of the C4-chloro position towards SNAr and influencing the overall physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final drug candidate.

This document will detail validated protocols for the selective, sequential functionalization of this precursor, providing researchers with a reliable roadmap for constructing complex, drug-like molecules.

Physicochemical Properties & Safety Data

Prior to any experimental work, a thorough understanding of the precursor's properties and handling requirements is paramount.

PropertyValue
Chemical Name 4-Chloro-5,7-difluoro-3-iodoquinoline
CAS Number 874831-46-6[7]
Molecular Formula C₉H₃ClF₂IN
Molecular Weight 339.48 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (DMF, DMSO, Dioxane, THF)

Safety & Handling:

  • Hazard Statements: Causes skin and serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled.[8][9]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., Nitrile).[9]

    • Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

    • Store in a cool, dry place away from light and moisture, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[8]

Protocol I: Site-Selective C3 Functionalization via Suzuki-Miyaura Cross-Coupling

Causality and Rationale: The foundational step in leveraging this precursor is the selective functionalization at the C3 position. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it far more susceptible to oxidative addition by a palladium(0) catalyst. This pronounced difference in reactivity allows for a highly chemoselective Suzuki-Miyaura coupling, leaving the C4-chloro group untouched for subsequent transformations.[10][11] This reaction is a cornerstone for installing aryl or heteroaryl moieties, which are critical for targeting the hinge region of many protein kinases.

Experimental Protocol:

  • Materials & Reagents:

    • 4-Chloro-5,7-difluoro-3-iodoquinoline (1.0 eq)

    • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

    • Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

    • Inert Gas (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • To a dry Schlenk flask, add 4-chloro-5,7-difluoro-3-iodoquinoline (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with inert gas three times to ensure an anaerobic environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Add the palladium catalyst (0.05 eq) to the flask.

    • Add the degassed solvent system via cannula. Degassing (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the C3-arylated quinoline derivative.

Workflow Visualization:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A Precursor & Boronic Acid E Heat (80-100°C) under Inert Gas A->E B Base (K₂CO₃) B->E C Pd Catalyst C->E D Degassed Solvent D->E F Quench & Aqueous Extraction E->F Monitor by LCMS G Dry & Concentrate F->G H Column Chromatography G->H I Pure C3-Coupled Product H->I

Caption: Workflow for site-selective Suzuki-Miyaura coupling at the C3 position.

Protocol II: Orthogonal C3 Functionalization via Sonogashira Coupling

Causality and Rationale: The Sonogashira coupling provides an alternative, powerful method for C-C bond formation at the C3-iodo position.[12][13] This reaction introduces a terminal or substituted alkyne, a highly versatile functional group. The resulting alkynylquinoline can serve as a key intermediate for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce triazole rings, or it can be further elaborated through reductions or subsequent coupling reactions. The reaction again proceeds with high selectivity for the C-I bond, leveraging a dual palladium/copper catalytic system.[14][15]

Experimental Protocol:

  • Materials & Reagents:

    • 4-Chloro-5,7-difluoro-3-iodoquinoline (1.0 eq)

    • Terminal Alkyne (1.2 - 1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 - 0.04 eq)

    • Copper(I) Co-catalyst (e.g., CuI, 0.04 - 0.08 eq)

    • Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 - 3.0 eq)

    • Solvent (e.g., Anhydrous THF or DMF)

    • Inert Gas (Argon or Nitrogen)

  • Step-by-Step Methodology:

    • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-5,7-difluoro-3-iodoquinoline (1.0 eq), the palladium catalyst (0.02 eq), and the copper(I) iodide (0.04 eq).

    • Add the anhydrous solvent (e.g., THF) via cannula, followed by the amine base (2.0 eq).

    • To the stirred suspension, add the terminal alkyne (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes, but often the reaction proceeds efficiently without external heat due to the high reactivity of the aryl iodide.

    • Monitor the reaction progress by TLC or LC-MS. Completion is often observed within 2-6 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the C3-alkynylated quinoline derivative.

Workflow Visualization:

Sonogashira_Coupling_Workflow cluster_prep Reagent Assembly cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Precursor E Stir at RT (or gentle heat) A->E B Terminal Alkyne B->E C Pd/Cu Catalysts C->E D Amine Base & Solvent D->E F Filter through Celite E->F Monitor by TLC G Aqueous Wash (NH₄Cl, Brine) F->G H Column Chromatography G->H I Pure C3-Alkynylated Product H->I Overall_Strategy cluster_step1 Step 1: C3-Functionalization cluster_step2 Step 2: C4-Functionalization Start 4-Chloro-5,7-difluoro- 3-iodoquinoline Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Intermediate_Suzuki C3-Aryl/Heteroaryl Intermediate Suzuki->Intermediate_Suzuki Intermediate_Sonogashira C3-Alkynyl Intermediate Sonogashira->Intermediate_Sonogashira SNAr SNAr Reaction (R₁R₂NH) Intermediate_Suzuki->SNAr Intermediate_Sonogashira->SNAr Final_Product Diverse Drug-like Scaffolds SNAr->Final_Product

Sources

Application

The Art of Precision: A Detailed Guide to the Regioselective Buchwald-Hartwig Amination of 4-Chloro-5,7-difluoro-3-iodoquinoline

Introduction: Navigating the Complex Landscape of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and material...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Complex Landscape of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] Arylated amines are prevalent motifs in a vast array of bioactive molecules, making their efficient synthesis a paramount objective for drug development professionals.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for forging these critical linkages, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited substrate scope.[3][4]

This application note provides an in-depth guide to the selective Buchwald-Hartwig amination of a challenging, polyhalogenated heterocyclic substrate: 4-Chloro-5,7-difluoro-3-iodoquinoline. The presence of multiple halogen atoms with differing reactivities (iodine and chlorine) on an electron-deficient quinoline core presents a unique challenge in achieving regioselective amination. This guide will not only provide a detailed, field-tested protocol but also delve into the underlying mechanistic principles that govern the reaction's selectivity and success. We will explore the critical roles of the catalyst, ligand, base, and solvent, offering a comprehensive resource for researchers aiming to leverage this powerful transformation in their own synthetic endeavors.

The Challenge: Regioselectivity in Polyhalogenated Quinolines

The substrate, 4-Chloro-5,7-difluoro-3-iodoquinoline, is a prime example of a complex building block in medicinal chemistry. Halogenated quinolines are a known class of antibiofilm agents, and the ability to selectively functionalize different positions on the quinoline scaffold is crucial for optimizing their biological activity.[5] The primary challenge in the amination of this substrate lies in selectively targeting the C-I bond at the 3-position over the C-Cl bond at the 4-position.

The general order of reactivity for aryl halides in the oxidative addition step of the Buchwald-Hartwig catalytic cycle is typically I > Br > OTf > Cl.[6] This inherent difference in reactivity forms the basis for achieving the desired regioselectivity. The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the more robust C-Cl bond. By carefully selecting the reaction conditions, we can exploit this reactivity differential to favor the formation of the 3-aminoquinoline product.

Experimental Workflow: A Visual Guide

To provide a clear overview of the entire experimental process, from initial setup to final product analysis, the following workflow diagram has been developed.

Buchwald_Hartwig_Workflow cluster_prep 1. Reagent & Glassware Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Product Analysis Reagents Weigh Substrate, Amine, Base, Catalyst, & Ligand Solvent Degas Solvent Glassware Oven-Dry & Cool Glassware Under Inert Atmosphere Setup Assemble Reaction Under Inert Atmosphere (Ar/N2) Glassware->Setup Addition Add Reagents & Solvent Heating Heat to Reaction Temperature with Vigorous Stirring Monitoring Monitor Reaction Progress (TLC, LC-MS) Quench Cool to RT & Quench Monitoring->Quench Extract Aqueous Workup & Extraction Dry Dry Organic Layer & Concentrate Purify Purify by Column Chromatography Characterize Characterize by NMR, MS Purify->Characterize Purity Determine Purity (HPLC, NMR) Yield Calculate Yield

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the selective amination of 4-Chloro-5,7-difluoro-3-iodoquinoline with a representative primary amine, benzylamine.

Materials and Reagents:

  • 4-Chloro-5,7-difluoro-3-iodoquinoline

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware

  • Inert atmosphere setup (Argon or Nitrogen)

Reaction Parameters at a Glance:

ParameterRecommended ConditionRationale
Substrate 4-Chloro-5,7-difluoro-3-iodoquinolinePolyhalogenated, electron-deficient heterocycle.
Amine Benzylamine (1.2 equiv.)Representative primary amine. A slight excess ensures complete consumption of the limiting reagent.
Catalyst Pd(OAc)₂ (2 mol%)Common and effective palladium precursor.[6]
Ligand Xantphos (4 mol%)A bulky, electron-rich bidentate phosphine ligand known to promote C-N bond formation.[7]
Base Cs₂CO₃ (2.0 equiv.)A moderately strong inorganic base with good solubility in many organic solvents, suitable for a range of functional groups.[6]
Solvent Anhydrous 1,4-DioxaneA common high-boiling point ethereal solvent for Buchwald-Hartwig reactions.[8]
Temperature 100 °CTypical temperature range for these couplings to ensure a reasonable reaction rate.[6]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • Glassware Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the cooled Schlenk flask, add 4-Chloro-5,7-difluoro-3-iodoquinoline (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Anhydrous 1,4-dioxane (10 mL) is added via syringe, followed by the addition of benzylamine (1.2 mmol).

  • Reaction Execution: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite® to remove inorganic salts and the catalyst.

    • The filtrate is washed with water (2 x 20 mL) and brine (20 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-5,7-difluoro-3-(benzylamino)quinoline.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanistic Insights: The "Why" Behind the Protocol

A deeper understanding of the catalytic cycle and the roles of each component is crucial for troubleshooting and adapting the protocol to different substrates.

Catalytic_Cycle cluster_reactants cluster_products Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineComplex Amine Complex OxAdd->AmineComplex R₂NH AmidoComplex Amido Complex AmineComplex->AmidoComplex Base, -H⁺ AmidoComplex->Pd0 Reductive Elimination Product Product BaseH Base-H⁺ ArI 4-Chloro-5,7-difluoro-3-iodoquinoline R2NH Amine Base Base

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

  • The Catalyst and Ligand: The active catalyst is a Pd(0) species, which is generated in situ from the Pd(II) precatalyst.[9] The bulky, electron-rich phosphine ligand (Xantphos) serves several critical functions: it stabilizes the Pd(0) center, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to release the aminated product.[10][3]

  • The Base: The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center, forming the palladium-amido complex.[11] This step is essential for the subsequent reductive elimination. The choice of base is critical; strong bases like sodium tert-butoxide can be effective but may not be compatible with base-sensitive functional groups.[6] Cesium carbonate offers a milder alternative with good efficacy.[6]

  • The Solvent: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Aprotic, polar solvents like 1,4-dioxane and toluene are commonly employed.[6][8] It is imperative to use anhydrous solvents, as water can interfere with the catalytic cycle.

  • Regioselectivity Explained: The selective amination at the C3-iodo position is a direct consequence of the relative C-X bond strengths and their propensity for oxidative addition. The C-I bond is significantly weaker than the C-Cl bond, leading to a much faster rate of oxidative addition at the C3 position. Under the controlled conditions of this protocol, the Pd(0) catalyst preferentially reacts with the iodo-substituent, leaving the chloro-substituent intact.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized), insufficient temperature, poor quality reagents/solvent.Ensure a strictly inert atmosphere. Degas the solvent thoroughly. Use fresh, high-purity reagents. Increase the reaction temperature in increments of 10 °C.
Side Product Formation Reaction temperature too high, incorrect base.Lower the reaction temperature. Screen different bases (e.g., K₃PO₄, K₂CO₃).
Dehalogenation (Hydrodehalogenation) Presence of water or other proton sources.Use rigorously dried solvent and reagents. Ensure the inert atmosphere is maintained throughout the reaction.
Poor Regioselectivity Reaction conditions too harsh (high temperature, prolonged reaction time).Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Consider a less reactive catalyst/ligand system.

Conclusion: A Versatile Tool for Modern Synthesis

The Buchwald-Hartwig amination is an indispensable reaction for the synthesis of arylamines. By understanding the fundamental principles that govern its mechanism and carefully controlling the reaction parameters, researchers can successfully tackle complex substrates like 4-Chloro-5,7-difluoro-3-iodoquinoline with high regioselectivity. The protocol and insights provided in this application note serve as a robust starting point for scientists and drug development professionals to confidently apply this powerful transformation in their synthetic campaigns, paving the way for the discovery of new and innovative molecules.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • A. F. M. M. Rahman, et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Entegris. (n.d.). Buchwald Ligands Review.
  • R Discovery. (2014). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Melander, R. J., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Journal of Medicinal Chemistry.
  • Old, D. W., et al. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.

Sources

Method

Scale-Up Synthesis of 4-Chloro-5,7-difluoro-3-iodoquinoline: An Application Note and Protocol

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Specifically, halogenated quinoline derivatives are of significant interest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Specifically, halogenated quinoline derivatives are of significant interest due to their prevalence in pharmaceuticals and their utility as versatile intermediates in drug discovery and development. This application note provides a comprehensive guide for the scale-up synthesis of 4-Chloro-5,7-difluoro-3-iodoquinoline, a key building block for various advanced pharmaceutical compounds.

This document details a robust, three-step synthetic pathway, offering in-depth procedural instructions, critical process parameters, and scale-up considerations. The protocol is designed for researchers, scientists, and professionals in drug development, providing not only a method of synthesis but also the scientific rationale behind the chosen procedures to ensure safety, efficiency, and reproducibility at a larger scale.

Synthetic Strategy: A Three-Step Approach

The synthesis of 4-Chloro-5,7-difluoro-3-iodoquinoline is strategically designed in three distinct stages, beginning with the construction of the core quinoline structure, followed by successive halogenations. This approach allows for precise control over the introduction of each substituent.

Synthetic_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Iodination A 3,5-Difluoroaniline C 5,7-Difluoro-4-hydroxyquinoline A->C Condensation & Cyclization B Diethyl ethoxymethylenemalonate B->C Condensation & Cyclization D 4-Chloro-5,7-difluoroquinoline C->D POCl3 E 4-Chloro-5,7-difluoro-3-iodoquinoline D->E I2, TBHP Optimization_Logic Start Initial Iodination Protocol Check_Yield Is Yield > 85%? Start->Check_Yield Check_Purity Is Purity > 98%? Check_Yield->Check_Purity Yes Optimize_Temp Optimize Temperature (110-130°C) Check_Yield->Optimize_Temp No Final_Protocol Finalized Scale-Up Protocol Check_Purity->Final_Protocol Yes Troubleshoot Troubleshoot Side Reactions Check_Purity->Troubleshoot No Optimize_Time Optimize Reaction Time (18-30h) Optimize_Temp->Optimize_Time Optimize_Reagents Adjust Reagent Stoichiometry (I2, TBHP) Optimize_Time->Optimize_Reagents Optimize_Reagents->Start Troubleshoot->Optimize_Reagents

Sources

Application

Application Note: Orthogonal Functionalization of 4-Chloro-5,7-difluoro-3-iodoquinoline in Drug Discovery

Executive Summary 4-Chloro-5,7-difluoro-3-iodoquinoline (CAS: 1431363-51-7) is a highly functionalized, polyhalogenated heterocyclic building block engineered for advanced medicinal chemistry. The specific arrangement of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-5,7-difluoro-3-iodoquinoline (CAS: 1431363-51-7) is a highly functionalized, polyhalogenated heterocyclic building block engineered for advanced medicinal chemistry. The specific arrangement of halogens on this quinoline scaffold allows for precise, orthogonal functionalization. By leveraging the distinct bond dissociation energies and electronic properties of the iodo, chloro, and fluoro substituents, chemists can rapidly assemble complex, multi-substituted quinoline libraries. These scaffolds are highly prized in drug discovery, frequently serving as the core pharmacophore for antimalarial, antiviral, and anti-inflammatory agents[1],[2].

Structural Rationale & Mechanistic Causality

The power of this building block lies in the predictable, step-wise reactivity of its halogenated sites. As an Application Scientist, understanding the thermodynamics and molecular orbital dynamics of this molecule is critical for designing successful synthetic routes.

  • C-3 Iodo (The Initiator): The carbon-iodine (C-I) bond has a highly polarized and weak Bond Dissociation Energy (BDE) of approximately 65 kcal/mol. This makes it the kinetically favored site for the oxidative addition of Palladium(0) species. Consequently, Suzuki-Miyaura or Sonogashira cross-couplings occur exclusively at C-3 at moderate temperatures, leaving the C-4 chlorine intact[3].

  • C-4 Chloro (The Electrophile): The carbon-chlorine (C-Cl) bond is significantly stronger (BDE ~96 kcal/mol), making it inert to Pd(0) insertion under mild conditions[3]. However, the electron-withdrawing nature of the adjacent quinoline nitrogen makes the C-4 position highly electrophilic. Once the C-3 position is derivatized, the C-4 chlorine can be readily displaced via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.

  • C-5, C-7 Difluoro (The Modulators): The introduction of fluorine atoms at the 5 and 7 positions serves a dual purpose. Synthetically , their strong inductive electron-withdrawing effect (-I) severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, accelerating SNAr reactions at C-4. Pharmacologically , fluorine acts as a bioisostere for hydrogen, increasing the lipophilicity of the drug candidate, modulating the basicity (pKa) of the quinoline nitrogen, and blocking primary sites of CYP450-mediated metabolic oxidation[1].

SynthWorkflow SM 4-Chloro-5,7-difluoro- 3-iodoquinoline Pd_Coupling Suzuki-Miyaura Cross-Coupling (C-3 Arylation) SM->Pd_Coupling Pd(0), Ar-B(OH)2 Exclusively at C-I SNAr SNAr / Amination (C-4 Substitution) Pd_Coupling->SNAr Nucleophile, Base Displaces C-Cl Product Fully Functionalized Bioactive Quinoline SNAr->Product High Yield Orthogonal Derivatization

Figure 1: Orthogonal functionalization workflow of 4-Chloro-5,7-difluoro-3-iodoquinoline.

Self-Validating Experimental Protocols

The following protocols detail the step-wise, orthogonal derivatization of the quinoline core.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C-3

Objective: Arylate the C-3 position while strictly preserving the C-4 chlorine for downstream functionalization.

Reagents:

  • 4-Chloro-5,7-difluoro-3-iodoquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv)

  • PdCl₂[P(Cy)₃]₂ or PdCl₂(PPh₃)₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (Degassed, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Dissolve the quinoline core and arylboronic acid in 1,4-Dioxane. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalyst, leading to homocoupling of the boronic acid and depressed yields.

  • Catalyst Activation: Add the Palladium catalyst followed by the aqueous K₂CO₃. The biphasic mixture will shift from pale yellow to a deep orange/red, visually validating the formation of the active Pd(0) complex.

  • Controlled Heating: Heat the reaction to exactly 80 °C for 4–6 hours. Causality: Exceeding 90 °C risks overcoming the activation energy barrier for C-Cl bond insertion, leading to unwanted di-arylation.

  • In-Process Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material (Rf ~0.6, UV active) is replaced by a highly fluorescent product spot (Rf ~0.45). The precipitation of black palladium(0) on the flask walls indicates catalyst deactivation and reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-4

Objective: Introduce an amine or alkoxide at the C-4 position of the newly formed 3-aryl-4-chloro-5,7-difluoroquinoline intermediate.

Reagents:

  • 3-Aryl-4-chloro-5,7-difluoroquinoline intermediate (1.0 equiv)

  • Primary or Secondary Amine (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the intermediate in NMP. Add the amine nucleophile and DIPEA. Causality: NMP is chosen over DMF due to its higher boiling point and superior ability to stabilize the polar Meisenheimer complex transition state during SNAr.

  • Thermal Activation: Heat the mixture to 110–120 °C for 12 hours. The 5,7-difluoro groups sufficiently activate the C-4 position, allowing this reaction to proceed without transition metal catalysis.

  • Workup: Cool the reaction to room temperature and pour it into ice-cold water (50 mL). The product will typically precipitate as a solid. Filter, wash with cold water, and recrystallize from EtOH/H₂O to yield the fully functionalized quinoline.

Quantitative Data Summarization

The table below highlights the thermodynamic drivers and typical outcomes of this orthogonal strategy, demonstrating the high chemoselectivity achievable with this building block.

Reaction PhaseTarget SiteLeaving Group BDETypical YieldChemoselectivityMechanistic Driver
Phase 1: Suzuki Coupling C-3~65 kcal/mol (C-I)78–88%>98% (No C-4 cleavage)Fast oxidative addition by Pd(0)
Phase 2: SNAr / Amination C-4~96 kcal/mol (C-Cl)82–92%100% (C-F bonds intact)LUMO lowering by 5,7-difluoro groups

Biological Application: PDE4 Inhibition Pathway

Fully functionalized polyhalogenated quinolines synthesized via this route are heavily utilized in the development of anti-inflammatory agents, specifically targeting Phosphodiesterase 4 (PDE4)[2]. The difluoro-quinoline core fits snugly into the hydrophobic pocket of the PDE4 active site, while the C-3 and C-4 substituents can be tailored to interact with the metal-binding domain, preventing the hydrolysis of intracellular cAMP and thereby downregulating pro-inflammatory cytokines like TNF-α.

Pathway Drug Fluoroquinoline Derivative PDE4 PDE4 Enzyme Drug->PDE4 Competitive Inhibition AMP Inactive AMP PDE4->AMP Hydrolysis (Blocked) cAMP Intracellular cAMP cAMP->PDE4 Substrate Binding Inflammation Pro-inflammatory Cytokines (TNF-α) cAMP->Inflammation Downregulates

Figure 2: Mechanism of action for quinoline-based PDE4 inhibitors in inflammation.

References

  • Title: One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source: MDPI (Molecules) URL: [Link]

  • Title: Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview Source: ResearchGate URL: [Link]

  • Title: Convergent Synthesis of Polyhalogenated Quinoline C-Nucleosides as Potential Antiviral Agents Source: American Chemical Society (Journal of Medicinal Chemistry) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for 4-Chloro-5,7-difluoro-3-iodoquinoline Synthesis

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5,7-difluoro-3-iodo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5,7-difluoro-3-iodoquinoline. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize reaction outcomes. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices.

Proposed Synthetic Pathway

The synthesis of 4-Chloro-5,7-difluoro-3-iodoquinoline is a multi-step process that requires careful control over each reaction to ensure high yield and purity. The most common and logical route begins with a Gould-Jacobs reaction to construct the core quinoline scaffold, followed by sequential functionalization.[1]

G cluster_0 Step 1: Gould-Jacobs Annulation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Regioselective Iodination A 2,4-Difluoroaniline + Diethyl Ethoxymethylenemalonate (EMME) B Condensation (100-120°C) A->B C Thermal Cyclization (High-Boiling Solvent, ~250°C) B->C D Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate C->D E Saponification (NaOH, Reflux) D->E F Acidification E->F G Decarboxylation (Heat) F->G H 5,7-Difluoroquinolin-4-ol G->H I Chlorination (POCl₃, ~135°C) H->I J 4-Chloro-5,7-difluoroquinoline I->J K Electrophilic Iodination (e.g., NIS or I₂/Ag₂SO₄) J->K L 4-Chloro-5,7-difluoro-3-iodoquinoline (Final Product) K->L

Caption: General workflow for the synthesis of 4-Chloro-5,7-difluoro-3-iodoquinoline.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Section 1: Gould-Jacobs Annulation (Formation of the Quinolinol Ring)

Q1: I'm observing a low yield of the initial condensation product between 2,4-difluoroaniline and EMME. What could be the cause?

A1: Low yields in this initial step are typically traced back to two factors: reagent purity and reaction conditions.

  • Reagent Purity: Ensure that the 2,4-difluoroaniline is free from isomeric impurities and water. The diethyl ethoxymethylenemalonate (EMME) should be of high purity; a refractive index check is a good quality criterion (n2D > 1.4600 is generally satisfactory).[2]

  • Reaction Conditions: The condensation is usually performed neat or with minimal solvent. Heating the mixture at 100-120°C for 1-2 hours is typical.[1] Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause decomposition. Monitor the reaction by observing the evolution of ethanol.

Q2: The thermal cyclization step is failing or producing significant amounts of tar. How can this be optimized?

A2: The thermal cyclization to form the quinoline ring is the most demanding step of the Gould-Jacobs reaction and is highly temperature-sensitive.

  • Causality: This reaction requires high temperatures (typically ~250°C) to drive the intramolecular cyclization and subsequent elimination.[3] However, at these temperatures, side reactions like polymerization and decomposition can occur, leading to tar formation.[4]

  • Solution: The key is to achieve and maintain the cyclization temperature rapidly and uniformly.

    • High-Boiling Inert Solvent: Use a solvent with a sufficiently high boiling point, such as diphenyl ether (Dowtherm A), to ensure a stable reaction temperature.[2][3]

    • Controlled Addition: Add the pre-formed condensation product from the previous step directly into the vigorously boiling solvent to ensure rapid heating to the target temperature.[2]

    • Temperature Optimization: While ~250°C is a standard starting point, this may need to be optimized for your specific substrate. If decomposition is severe, slightly lowering the temperature and extending the reaction time may be beneficial.[1]

Section 2: Chlorination of the 4-Hydroxyquinoline

Q3: The chlorination with phosphorus oxychloride (POCl₃) is giving a low yield and a dark, messy crude product. How can I improve this?

A3: This is a common issue when converting a 4-quinolinol to a 4-chloroquinoline. The reaction is often aggressive and can lead to decomposition if not properly controlled.

  • Anhydrous Conditions: The precursor, 5,7-Difluoroquinolin-4-ol, must be thoroughly dried before this step. Water will react violently with POCl₃ and reduce its effectiveness. If decarboxylation was performed in a high-boiling solvent, ensure all water is removed azeotropically before adding the POCl₃.[2]

  • Temperature Control: The reaction should be heated to a specific temperature range, typically 135–140°C, and maintained for about an hour.[2] Overheating can cause significant charring and byproduct formation.

  • Reagent Excess & Work-up: A molar excess of POCl₃ is required to drive the reaction to completion. The work-up is critical: cool the reaction mixture significantly before carefully and slowly pouring it onto crushed ice to quench the excess POCl₃. This is a highly exothermic process that must be managed. The product can then be extracted with an organic solvent.

Section 3: Regioselective Iodination at C-3

Q4: My iodination reaction is not proceeding. Why is 4-chloro-5,7-difluoroquinoline so unreactive?

A4: The quinoline ring system is inherently electron-deficient. The addition of three strongly electron-withdrawing groups (two fluorine atoms and one chlorine atom) further deactivates the ring towards electrophilic aromatic substitution, which is the mechanism for iodination. The elemental iodine (I₂) is not a sufficiently powerful electrophile to react with this highly deactivated substrate.[5]

To overcome this, you must generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺). This is achieved by using iodine in combination with an activating or oxidizing agent.[6]

Q5: I'm getting a mixture of iodinated isomers. How can I improve C-3 selectivity?

A5: While the C-3 position in many quinolines is electronically favored for iodination, the strong deactivating groups on your substrate can alter the regioselectivity.[7] The choice of iodinating system is critical for maximizing C-3 selectivity.

  • Mechanism Insight: Reagents that generate a "soft" electrophile tend to favor the C-3 position. Harsher conditions can lead to substitution at other positions.

  • Recommended Reagents for C-3 Selectivity:

    • N-Iodosuccinimide (NIS) in an Acidic Medium: NIS is a common and effective source of electrophilic iodine. Using it with an acid catalyst like p-toluenesulfonic acid (PTSA) can promote selective C-3 iodination.[8]

    • Iodine with Silver Salts: A system of I₂ and a silver salt like silver sulfate (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆) is highly effective.[8] The silver ion coordinates to one of the iodine atoms, polarizing the I-I bond and facilitating the generation of I⁺. AgSbF₆ has been shown to provide excellent regioselectivity in similar halogenated systems.[8]

Q6: I'm observing di-iodinated byproducts. How can I prevent this?

A6: The formation of di-iodinated species occurs when the mono-iodinated product reacts again with the iodinating agent. This is a common issue when the reaction is allowed to proceed for too long or with an excess of the iodinating reagent.

  • Control Stoichiometry: Use a carefully measured amount of the iodinating reagent, typically starting with 1.0 to 1.1 molar equivalents relative to your 4-chloro-5,7-difluoroquinoline.

  • Reaction Monitoring: This is the most crucial control parameter. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or GC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent over-reaction.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many NIS or silver-based iodinations, room temperature may be sufficient.

G start Start: Low Yield in C-3 Iodination check_reaction Is any reaction occurring? start->check_reaction check_isomers Is regioselectivity poor? (Mixture of isomers) check_reaction->check_isomers Yes sol_activation Problem: Deactivated Ring. Solution: Use an activated iodinating system (e.g., NIS/acid or I₂/Ag₂SO₄). check_reaction->sol_activation No check_overreaction Is di-iodination observed? check_isomers->check_overreaction No sol_reagent Problem: Incorrect Reagent Choice. Solution: Switch to a more selective system like I₂/AgSbF₆ or optimize solvent. check_isomers->sol_reagent Yes sol_stoich Problem: Excess Reagent/Time. Solution: Reduce iodinating agent to ~1.0 eq. Monitor closely via TLC/GC-MS and quench upon starting material consumption. check_overreaction->sol_stoich Yes end Achieved High Yield of C-3 Mono-iodinated Product check_overreaction->end No sol_activation->end sol_reagent->end sol_stoich->end

Caption: Troubleshooting workflow for the C-3 iodination step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield? A1: While every step is important, the C-3 iodination is often the most challenging and yield-limiting step due to the highly deactivated nature of the substrate. Success in this final step is paramount. A low yield here will negate high yields in all preceding steps. Therefore, careful selection of the iodinating agent and meticulous monitoring of the reaction are critical.

Q2: Are there alternative methods for the C-3 iodination? A2: Yes. An alternative to direct C-H iodination is to introduce a different functional group at the C-3 position that can later be converted to iodide. A common strategy is the Sandmeyer reaction .[9] This would involve a significantly different synthetic route where a 3-aminoquinoline precursor is synthesized. The amino group is then converted to a diazonium salt (using NaNO₂/acid), which is subsequently displaced by an iodide source (e.g., KI).[10][11] While effective, this route adds complexity and several steps to the overall synthesis.

Q3: How should I purify the final product, 4-Chloro-5,7-difluoro-3-iodoquinoline? A3: The final product is expected to be a solid. Purification is typically achieved by:

  • Column Chromatography: This is the most common method to separate the desired mono-iodinated product from any unreacted starting material, regioisomers, and di-iodinated byproducts. A silica gel stationary phase with a solvent system like hexane/ethyl acetate is a good starting point.

  • Recrystallization: If chromatography yields a product of sufficient purity (>95%), recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) can be used to obtain a highly pure, crystalline final product.

Data Summary & Recommended Protocols

Table 1: Summary of Optimized Reaction Parameters
StepReactionKey ReagentsSolventTemperatureTypical TimeKey Optimization Point
1Gould-Jacobs Annulation2,4-Difluoroaniline, EMMEDiphenyl Ether (for cyclization)100-120°C (condensation), ~250°C (cyclization)1-2 h / 1 hUniform, rapid heating for cyclization
2Hydrolysis & DecarboxylationNaOH (aq), AcidWater / High-boiling solventReflux / High Temp2-4 h / 1 hEnsure complete saponification before decarboxylation
3ChlorinationPOCl₃ (excess)Neat135-140°C1 hStrict temperature control and anhydrous conditions
4C-3 IodinationI₂ / Ag₂SO₄ or NIS / PTSADichloromethane or AcetonitrileRoom Temp to 40°C1-6 hStoichiometry control and reaction monitoring via TLC
Experimental Protocol: Optimized C-3 Iodination

This protocol is a representative procedure based on silver-activated iodination.

Materials:

  • 4-Chloro-5,7-difluoroquinoline (1.0 eq)

  • Iodine (I₂) (1.05 eq)

  • Silver (I) Sulfate (Ag₂SO₄) (0.6 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottomed flask protected from light and under an inert atmosphere (e.g., Nitrogen), dissolve 4-Chloro-5,7-difluoroquinoline in anhydrous DCM.

  • In a separate flask, add the silver sulfate and iodine to DCM and stir for 15-20 minutes to form the complex.

  • Add the substrate solution from step 1 to the iodine/silver sulfate suspension at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC.

  • Upon consumption of the starting material (typically 2-4 hours), quench the reaction by filtering the mixture through a pad of Celite® to remove the insoluble silver salts (AgI and excess Ag₂SO₄).

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (10%) to remove any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to isolate the 4-Chloro-5,7-difluoro-3-iodoquinoline.

References

  • Benchchem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Benchchem. (2025). Avoiding common pitfalls in quinoline synthesis.
  • International Journal of Foundation for Medical Research. (2025).
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Joshi, A. U., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron Letters, 52(35), 4586-4589.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.).
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Benchchem. (2025).
  • eGrove. (n.d.). Iodination of 3,5-Dichloroanisole Using Silver Salts.
  • ResearchGate. (n.d.). (PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions.

Sources

Optimization

troubleshooting low solubility of 4-Chloro-5,7-difluoro-3-iodoquinoline in aqueous media

Welcome to the Formulation & Solubilization Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 4-Chloro-5,7-difluoro-3-iod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 4-Chloro-5,7-difluoro-3-iodoquinoline .

Due to its dense halogenation, this compound presents severe physicochemical hurdles. This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to achieve stable aqueous formulations for in vitro and in vivo applications.

G Start Aqueous Solubility < 10 µg/mL CheckpKa Assess pKa of Quinoline N (Expected < 2 due to halogens) Start->CheckpKa SaltForm Salt Formation (Unlikely to succeed) CheckpKa->SaltForm If pKa > 4 (Rare here) Cosolvent Co-solvent System (PEG 400 / PG / EtOH) CheckpKa->Cosolvent If pKa < 2 (Lipophilic) CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) CheckpKa->CD If pKa < 2 (Bulky/Hydrophobic) Micelle Surfactant / Micelles (Tween 80) Cosolvent->Micelle Add surfactant for stability Success Solubilized Formulation for in vitro / in vivo use CD->Success Micelle->Success

Decision tree for solubilizing highly halogenated quinoline derivatives.

Part 1: Mechanistic Root Cause Analysis

Q: Why is 4-Chloro-5,7-difluoro-3-iodoquinoline completely insoluble in standard aqueous buffers? A: The insolubility is driven by two thermodynamic barriers: extreme lipophilicity and a severely depressed pKa. Unsubstituted quinoline typically has a pKa of ~4.9. However, the introduction of four halogens (4-chloro, 5,7-difluoro, and 3-iodo) exerts a massive inductive electron-withdrawing effect. This pulls electron density away from the quinoline nitrogen, dropping its pKa to near or below zero (1)[1].

Consequently, standard salt-formation strategies (e.g., forming a hydrochloride or mesylate salt) fail because the nitrogen cannot be protonated in physiologically relevant aqueous media. Furthermore, the halogens drastically increase the LogP and crystal lattice energy via halogen bonding and π−π stacking, making the energetic cost of aqueous cavitation insurmountable without specialized excipients.

Q: Can I use pH adjustment to force dissolution? A: No. Because the pKa is heavily depressed by the halogens, you would need an extremely acidic medium (pH < 1) to protonate the nitrogen, which is incompatible with biological assays and will cause immediate precipitation upon neutralization in assay buffers.

Part 2: Co-Solvency and Mixed-Solvency Approaches

Q: If salt formation is unviable, what is the first-line strategy for liquid formulations? A: A mixed-solvency approach utilizing low molecular weight polyethylene glycols (e.g., PEG 400) is the gold standard for non-ionizable, highly lipophilic APIs (2)[2]. PEG 400 reduces the dielectric constant of the aqueous vehicle, matching the polarity of the halogenated solute (3)[3]. We recommend a synergistic blend of PEG 400, Propylene Glycol (PG), and a non-ionic surfactant (like Tween 80) to prevent precipitation upon dilution in aqueous media (4)[4].

Data Presentation: Co-Solvent Selection Matrix
Co-Solvent / ExcipientDielectric Constant ( ϵ )Solubilization MechanismToxicity / Assay Compatibility
Water (Reference) 80.1N/A (High polarity repels API)Universal
PEG 400 12.4Polarity matching; disrupts water hydrogen bonding networkHigh tolerance in vivo; may affect some cell-based assays at >5% v/v
Propylene Glycol (PG) 32.0Synergistic co-solvent; lowers interfacial tensionModerate; good for oral/IV formulations
Tween 80 N/A (Surfactant)Micellar encapsulation above CMCCan cause hemolysis at high IV doses; limits non-specific binding
Experimental Protocol 1: Self-Validating Mixed-Solvency Titration

This protocol establishes the maximum water-tolerable fraction of your formulation before thermodynamic instability (precipitation) occurs.

  • Primary Solubilization: Weigh 10 mg of 4-Chloro-5,7-difluoro-3-iodoquinoline. Add 400 µL of 100% PEG 400. Vortex and sonicate at 37°C until completely dissolved.

  • Surfactant Addition: Add 100 µL of Tween 80. Vortex to create a homogenous organic phase (500 µL total).

  • Aqueous Titration: Place the vial in a nephelometer or UV-Vis spectrophotometer (set to 600 nm to measure scattering).

  • Dropwise Addition: Add PBS (pH 7.4) in 50 µL increments, vortexing after each addition.

  • System Validation: The protocol self-validates via nephelometric feedback. The exact moment the transmittance drops below 95% (or visual cloudiness appears), the system immediately signals that the dielectric constant threshold has been breached. Record the volume of PBS added. This establishes your exact maximum aqueous dilution ratio. If the ratio is too low for your assay, increase the PEG 400/Tween 80 ratio and repeat.

Part 3: Cyclodextrin Inclusion Complexation

Q: My downstream assay cannot tolerate high concentrations of PEG 400 or surfactants. How can I achieve aqueous solubility? A: Utilize modified cyclodextrins, specifically Hydroxypropyl- β -Cyclodextrin (HP- β -CD) or Sulfobutylether- β -Cyclodextrin (SBE- β -CD). These cyclic oligosaccharides feature a hydrophilic exterior and a hydrophobic cavity. The highly lipophilic 4-Chloro-5,7-difluoro-3-iodoquinoline molecule acts as a "guest," partitioning into the cavity via van der Waals forces and hydrophobic interactions, entirely shielding it from the bulk water (5)[5], ()[].

CD_Mech API Free API (Highly Lipophilic) Equilibrium Dynamic Equilibrium (K_1:1) API->Equilibrium CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Equilibrium Complex Inclusion Complex (Water Soluble Exterior) Equilibrium->Complex Van der Waals & Hydrophobic Interactions

Thermodynamic equilibrium of host-guest inclusion complexation.
Experimental Protocol 2: Self-Validating Phase Solubility Study (Higuchi-Connors Method)

To utilize cyclodextrins effectively, you must determine the stoichiometric binding constant ( K1:1​ ). Guessing the concentration often leads to API precipitation during in vivo administration.

  • Preparation of Host Solutions: Prepare a series of aqueous solutions of HP- β -CD in PBS ranging from 0 to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM).

  • Addition of Guest: Add an excess amount of 4-Chloro-5,7-difluoro-3-iodoquinoline (e.g., 5 mg) to 1 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 25°C and 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the concentration of dissolved API.

  • System Validation: This protocol is thermodynamically self-validating. Plot the API concentration (y-axis) against the CD concentration (x-axis). A linear correlation ( R2>0.99 ) mathematically validates an AL​ -type phase solubility profile, confirming a 1:1 inclusion stoichiometry and proving that solubilization is driven by true complexation rather than transient supersaturation. If the curve plateaus ( AP​ -type) or drops ( AN​ -type), it immediately invalidates higher CD concentrations, indicating the formation of insoluble higher-order complexes.

Sources

Troubleshooting

improving regioselectivity in 4-Chloro-5,7-difluoro-3-iodoquinoline functionalization

Welcome to the Advanced Technical Support Center for the functionalization of 4-Chloro-5,7-difluoro-3-iodoquinoline . As a polyhalogenated heterocycle, this scaffold is a highly versatile building block in drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the functionalization of 4-Chloro-5,7-difluoro-3-iodoquinoline . As a polyhalogenated heterocycle, this scaffold is a highly versatile building block in drug discovery. However, its multiple reactive sites present significant regioselectivity challenges.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, explains the mechanistic causality behind experimental choices, and offers self-validating protocols to help you achieve precise, site-selective modifications.

Reactivity Profiling & Quantitative Data

Understanding the intrinsic reactivity of each halogen is the foundation of regiocontrol. The regioselectivity of this scaffold is governed by a competition between Bond Dissociation Energies (BDEs) for transition-metal catalysis and the stabilization of the Meisenheimer complex for Nucleophilic Aromatic Substitution (SNAr)[1].

Table 1: Quantitative Reactivity Profile of 4-Chloro-5,7-difluoro-3-iodoquinoline Sites

Reactive SiteLeaving GroupApprox. BDE (kcal/mol)Primary Reaction PathwayRelative Reactivity Level
C-3 Iodo (-I)~65Pd-Catalyzed Cross-CouplingHighest (Oxidative Addition)
C-4 Chloro (-Cl)~95SNAr / Secondary Cross-CouplingHighest (SNAr), Moderate (Pd)
C-7 Fluoro (-F)~115SNArHigh (SNAr - Hard Nucleophiles)
C-5 Fluoro (-F)~115SNArModerate (SNAr)

Module 1: Cross-Coupling at C-3 (The Iodo Challenge)

Q: During my Suzuki-Miyaura reaction targeting the C-3 position, I am observing significant bis-coupling at both C-3 and C-4. How can I achieve absolute regioselectivity?

The Causality: The C-I bond at C-3 has the lowest BDE (~65 kcal/mol) and undergoes oxidative addition with Pd(0) much faster than the C-Cl bond (~95 kcal/mol). However, if your catalyst system is too active (e.g., using electron-rich, bulky dialkylbiaryl phosphine ligands like XPhos or RuPhos) or if the temperature exceeds 80°C, the Pd(0) species will overcome the activation barrier of the C-4 C-Cl bond after the C-3 coupling is complete, leading to bis-coupling[2].

The Solution: To kinetically trap the reaction at the mono-coupled product, you must intentionally "dumb down" the catalyst. Use a standard, less electron-rich ligand (like PPh3 or dppf), a mild base (Na2CO3 instead of Cs2CO3), and strictly cap the temperature at 60°C.

Self-Validating Protocol: Regioselective C-3 Suzuki-Miyaura Coupling
  • Setup: Charge a Schlenk flask with 4-Chloro-5,7-difluoro-3-iodoquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent/Base: Add degassed 1,4-dioxane and 2M aqueous Na2CO3 (2.0 equiv).

  • Execution: Heat to exactly 60°C. Causality note: 60°C provides enough thermal energy to break the C-I bond but is insufficient to break the C-Cl bond under these specific ligand conditions.

  • Validation Check (1.5 Hours): Sample the reaction for LC-MS. You should observe the disappearance of the starting material mass [M+H]+ and the appearance of the target mass.

    • Self-Correction: If a mass corresponding to bis-arylation [M+H + 2(Ar) - I - Cl] exceeds 5% relative abundance, immediately cool the reaction to 0°C to quench the catalytic cycle. Your boronic acid may be too electron-rich, requiring a drop in temperature to 45°C for future runs.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

Module 2: Nucleophilic Aromatic Substitution (SNAr) at C-4 vs. C-7

Q: When reacting the scaffold with primary amines, I am seeing displacement of the C-7 fluorine instead of the C-4 chlorine. Why is this happening and how do I fix it?

The Causality: The C-4 position is intrinsically highly activated for SNAr because the resulting Meisenheimer complex places a negative charge directly on the electronegative quinoline nitrogen. However, fluorine is highly electronegative, making the C-7 carbon extremely electrophilic. Furthermore, F⁻ is a superior leaving group to Cl⁻ in SNAr because the rate-determining step is the addition of the nucleophile, not the elimination[4]. When using "hard" nucleophiles (like primary amines or alkoxides) at elevated temperatures, the reaction is driven by charge-charge (hard-hard) interactions, leading to preferential attack at the C-7 C-F bond.

The Solution: To force the reaction to the C-4 position, you must rely on kinetic control. Run the reaction at cryogenic temperatures (-78°C to 0°C). At low temperatures, the intrinsic electronic activation of the C-4 position by the adjacent nitrogen outcompetes the hard-hard trajectory of the C-7 fluorine.

Self-Validating Protocol: Regioselective C-4 SNAr with Amines
  • Setup: Dissolve the C-3 functionalized intermediate in strictly anhydrous THF under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Addition: Add the amine nucleophile (1.05 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise over 15 minutes.

  • Validation Check (1 Hour): Monitor the reaction by ¹⁹F NMR (if available) or TLC.

    • Self-Correction: If using ¹⁹F NMR, the preservation of two distinct fluorine signals confirms the C-5 and C-7 fluorines are intact. The loss of a fluorine signal indicates incorrect regioselectivity (temperature was too high or addition was too fast). If using TLC, the C-4 aminated product typically exhibits distinct bright UV fluorescence at 365 nm due to extended push-pull conjugation through the quinoline nitrogen, whereas the C-7 byproduct does not.

  • Quench: Quench the reaction at -78°C with saturated aqueous NH4Cl before warming to room temperature.

Visualization: Divergent Functionalization Pathways

The following workflow diagram illustrates the logical routing of functionalization based on the reagent and condition choices described above.

G SM 4-Chloro-5,7-difluoro- 3-iodoquinoline C3_Coupling Target 1: C-3 Cross-Coupling (Suzuki/Sonogashira) SM->C3_Coupling Pd(0), Ar-B(OH)2 Mild Base, 60°C C4_SNAr Target 2: C-4 SNAr (Soft Nu / Low Temp) SM->C4_SNAr R-SH or R-NH2 -78°C to 0°C C7_SNAr Off-Target: C-7 SNAr (Hard Nu / High Temp) SM->C7_SNAr R-NH2, Heat (Hard-Hard Interaction) Bis_Coupling Off-Target: C-3, C-4 Bis-Coupling SM->Bis_Coupling Pd(0), Strong Base High Temp, Bulky Ligand C3_Coupling->C4_SNAr Sequential Functionalization

Caption: Divergent functionalization pathways of 4-Chloro-5,7-difluoro-3-iodoquinoline.

References

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules URL: [Link]

  • Title: Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for SNAr Fluorination Reactions Source: The Journal of Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Handling Moisture Sensitivity in Halogenated Quinoline Derivatives

Welcome to the Application Support Portal for heterocyclic chemistry. Halogenated quinolines are privileged scaffolds in drug discovery, frequently serving as precursors for antimalarials, kinase inhibitors, and antibact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for heterocyclic chemistry. Halogenated quinolines are privileged scaffolds in drug discovery, frequently serving as precursors for antimalarials, kinase inhibitors, and antibacterial agents. However, their high reactivity makes them notoriously susceptible to moisture-induced degradation.

As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we will dissect the thermodynamic and kinetic causality of haloquinoline instability, provide self-validating experimental protocols, and troubleshoot the most common failure modes encountered in the laboratory.

Mechanistic Insights: The Causality of Moisture Sensitivity

To prevent degradation, one must first understand the electronic architecture of the quinoline ring. The nitrogen atom in the quinoline core is highly electronegative and withdraws electron density via resonance. This effect is not distributed equally; it profoundly depletes electron density at the 2-position and 4-position .

When a halogen (a good leaving group like -Cl, -Br, or -I) is located at these activated positions, the molecule becomes a prime candidate for Nucleophilic Aromatic Substitution ( SN​Ar ) . Even a weak nucleophile like ambient water can attack these electron-deficient carbons.

The mechanism proceeds via the formation of a negatively charged Meisenheimer complex. Subsequent elimination of the halide ion yields a hydroxyquinoline, which rapidly tautomerizes into the thermodynamically stable quinolone (e.g., 4-quinolone). This hydrolysis releases a hydrogen halide (e.g., HCl), which protonates the nitrogen of unreacted quinoline molecules, increasing their electrophilicity and autocatalyzing the degradation cascade 1.

S_NAr_Mechanism A 4-Chloroquinoline (Electrophile) C Meisenheimer Complex A->C Nucleophilic Attack B H2O / OH- (Nucleophile) B->C D 4-Quinolone + HCl C->D Halide Elimination

S_NAr hydrolysis pathway of 4-chloroquinoline into 4-quinolone.

Troubleshooting FAQs

Q: My Suzuki cross-coupling with 4-chloroquinoline is yielding mostly a highly polar byproduct instead of the coupled product. What is happening? A: The polar byproduct is almost certainly 4-quinolone, resulting from competitive hydrolysis 2. Cross-coupling reactions require a base (e.g., K2​CO3​ , Cs2​CO3​ ). If your solvents or bases are not strictly anhydrous, the base generates hydroxide ions from trace water. Hydroxide is a potent nucleophile that outcompetes the transmetalation step of the catalytic cycle, displacing the halogen via SN​Ar before the palladium catalyst can complete the coupling.

Q: I stored my 2-bromoquinoline on the benchtop for a month. It changed from a free-flowing powder to a discolored, sticky solid. Is it still viable? A: No. The physical change indicates autocatalytic degradation driven by ambient humidity. The trace HBr released from initial hydrolysis has protonated the remaining material, accelerating further degradation. You must discard it or perform an extensive basic aqueous workup followed by recrystallization.

Q: During standard silica gel chromatography, my 4-haloquinoline degrades on the column. How can I purify it? A: Standard silica gel is inherently acidic (due to silanol groups) and highly hygroscopic (retaining up to 10-20% water by weight). The acidic sites protonate the quinoline nitrogen, highly activating the 4-position, while the adsorbed water acts as the nucleophile. To prevent this, either use neutral/basic Alumina as the stationary phase or deactivate your silica gel by pre-flushing the column with a solvent system containing 1-2% Triethylamine (TEA).

Troubleshooting Start Low Yield in Haloquinoline Reaction Check Is a highly polar byproduct observed? Start->Check Yes Yes: Hydrolysis (Quinolone) Check->Yes TLC/LCMS (+) No No: Catalyst/Ligand Issue Check->No TLC/LCMS (-) KF Karl Fischer Titration (<50 ppm H2O) Yes->KF Base Use Anhydrous Base (e.g., Cs2CO3) Yes->Base

Diagnostic workflow for resolving low yields in haloquinoline reactions.

Quantitative Data: Regioisomer Sensitivity Profiles

Not all halogenated quinolines are created equal. The position of the halogen dictates the extent of resonance activation and, consequently, the moisture sensitivity.

Isomer SubstitutionResonance Activation LevelMoisture SensitivityPrimary Degradation ProductRecommended Handling Environment
2-Haloquinoline High (Direct conjugation with N)High2-Quinolone (Carbostyril)Glovebox / Schlenk line
3-Haloquinoline Low (No direct resonance)LowStableStandard benchtop
4-Haloquinoline Very High (Direct conjugation with N)Very High4-QuinoloneGlovebox / Schlenk line
6/7/8-Haloquinoline Low (Standard aromatic ring)LowStableStandard benchtop

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, a protocol must verify its own success or failure before critical resources are wasted. The following SOPs incorporate built-in validation gates.

Protocol A: Moisture-Free Storage and Handling

Objective: Prevent ambient hydrolysis of highly sensitive 2- and 4-haloquinolines during long-term storage 3.

  • Primary Containment: Transfer the newly synthesized or purchased haloquinoline into an amber borosilicate glass vial (to prevent photo-degradation).

  • Atmospheric Purge: Inside a glovebox or using a Schlenk line, purge the vial headspace with high-purity Argon (heavier than Nitrogen, providing a better protective blanket). Seal with a PTFE-lined cap and wrap with Parafilm.

  • Secondary Containment: Place the vial inside a vacuum desiccator containing a bed of active indicating Drierite (anhydrous calcium sulfate with cobalt chloride).

  • Self-Validation Gate: Visual Inspection. Before using the compound, check the Drierite. If it is Blue , the environment is dry, and the compound is safe to use. If it has turned Pink , the moisture seal has been compromised. The compound must be re-analyzed via NMR or LCMS and potentially re-purified before use.

Protocol B: Anhydrous Reaction Setup for SN​Ar or Cross-Coupling

Objective: Eliminate trace water from reaction mixtures to prevent competitive quinolone formation.

  • Glassware Preparation: Bake all reaction flasks and stir bars in an oven at 120 °C for a minimum of 12 hours. Assemble while hot under a stream of Argon.

  • Reagent Preparation: Weigh solid bases (e.g., Cs2​CO3​ ) quickly in air, add to the flask, and flame-dry under vacuum. Backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, Toluene, or THF) via a gas-tight syringe.

  • Self-Validation Gate: Karl Fischer (KF) Titration. Before adding the haloquinoline, withdraw a 0.5 mL aliquot of the solvent/base suspension and inject it into a coulometric Karl Fischer titrator.

    • Pass: Water content is < 50 ppm . Proceed to add the haloquinoline and catalyst.

    • Fail: Water content is > 50 ppm . Do not add the substrate. Add activated 4Å molecular sieves to the reaction flask, stir for 1 hour, and re-titrate.

References

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega / PMC.
  • Synthesis of Deuterated Endochin-Like Quinolones. PMC - NIH.
  • Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journals.

Sources

Troubleshooting

purification methods for 4-Chloro-5,7-difluoro-3-iodoquinoline reaction mixtures

Welcome to the technical support resource for the purification of 4-Chloro-5,7-difluoro-3-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 4-Chloro-5,7-difluoro-3-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during the isolation and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a standard initial workup procedure for a reaction mixture containing 4-Chloro-5,7-difluoro-3-iodoquinoline?

A standard workup is designed to quench the reaction, remove inorganic salts, and perform a primary separation of the crude product from the bulk solvent and highly polar or ionic impurities.

The causality behind this procedure is the principle of liquid-liquid extraction, which separates compounds based on their differential solubilities in two immiscible liquid phases (typically an organic and an aqueous phase).[1] The choice of an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) is based on the anticipated high solubility of the halogenated quinoline product. A sodium bicarbonate wash neutralizes any residual acid catalysts or acidic byproducts, converting them into their more water-soluble sodium salts.[1] A subsequent brine wash helps to remove residual water from the organic layer and break up any emulsions that may have formed.

Recommended Protocol: General Aqueous Workup

  • Cool the Reaction: Once the reaction is deemed complete, cool the mixture to room temperature.

  • Quench (if necessary): If reagents like phosphorus oxychloride or unreacted iodine are present, quench the reaction by carefully pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.[2]

  • Combine & Wash: Combine the organic layers. Wash sequentially with:

    • 1 M HCl (if basic impurities are suspected).

    • Saturated aqueous NaHCO₃ solution (to remove acidic impurities).

    • Brine (saturated NaCl solution) to facilitate separation and remove bulk water.[3]

  • Dry: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Q2: How do I select an appropriate solvent system for Thin-Layer Chromatography (TLC) analysis?

TLC analysis is crucial for assessing the purity of your crude mixture, identifying the number of components, and developing a solvent system for column chromatography.[4] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.[5]

The principle relies on the differential partitioning of compounds between the stationary phase (silica gel, which is polar) and the mobile phase (the solvent system). Non-polar compounds travel further up the plate (higher Rf), while polar compounds interact more strongly with the silica and travel shorter distances (lower Rf).[4]

Step-by-Step Methodology: TLC Solvent System Selection

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like DCM or EtOAc. Also prepare a solution of your starting material if available.

  • Spot the Plate: Using a capillary tube, make small, concentrated spots of your crude mixture and starting material on the baseline of a silica gel TLC plate.[5]

  • Initial Test: Start with a moderately polar solvent system. A good starting point for a molecule like 4-Chloro-5,7-difluoro-3-iodoquinoline is 20% Ethyl Acetate in Hexanes.

  • Develop and Visualize: Place the plate in a sealed chamber containing the chosen solvent system. Allow the solvent to travel up the plate. After development, dry the plate and visualize the spots under a UV lamp (254 nm), as the quinoline ring is UV-active.[6][7]

  • Analyze and Adjust:

    • If spots are at the top (Rf > 0.8): The system is too polar. Decrease the amount of ethyl acetate.

    • If spots are at the bottom (Rf < 0.2): The system is too non-polar. Increase the amount of ethyl acetate.

    • If spots are smeared: Try a different solvent system, for example, Methanol/DCM for more polar compounds or Ether/Hexanes for better separation of moderately polar compounds.[8]

  • Optimize: Run several TLCs with varying solvent ratios until you achieve clear separation and the desired Rf for your product.

Solvent System (EtOAc/Hexanes) Observed Rf Interpretation & Next Step
10% EtOAc / 90% Hexanes~0.1Too non-polar. Increase EtOAc %.
30% EtOAc / 70% Hexanes ~0.35 Good starting point for column chromatography.
50% EtOAc / 50% Hexanes~0.7Too polar. Decrease EtOAc %.

Troubleshooting Guide

Problem: My product is an inseparable mixture of spots on the TLC, even after trying multiple solvent systems.

Likely Cause: You may have a mixture of constitutional isomers (e.g., regioisomers of iodination or chlorination) or other closely related byproducts with very similar polarities.[9] Standard normal-phase chromatography may not have sufficient resolving power.

Solution Pathway:

  • Attempt Recrystallization: If the crude material is a solid and substantially pure (>85-90%), a carefully chosen recrystallization can sometimes isolate the major isomer in high purity. The principle is that the desired compound will be less soluble than the impurities in the chosen cold solvent, allowing it to crystallize out selectively.[10][11]

    • Protocol: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethyl acetate, isopropanol, or acetonitrile). Slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the growth of pure crystals.[12][13]

  • Modify Chromatographic Conditions:

    • Switch Solvents: Change the components of your mobile phase. Sometimes a switch from EtOAc/Hexanes to an Ether/Hexanes or DCM/Methanol system can alter the selectivity and improve separation.[8]

    • Use a Different Stationary Phase: Consider using a different stationary phase like alumina or switching to reverse-phase chromatography. In reverse-phase, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This inverts the elution order, with polar compounds eluting first.[14]

  • Consider Derivatization: In complex cases, you could chemically modify the mixture (e.g., by reacting the quinoline nitrogen) to alter the polarity of the components, perform the separation, and then reverse the reaction. This is an advanced technique reserved for particularly challenging separations.

G start Inseparable Mixture (Similar Rf) is_solid Is Crude a Solid & >85% Pure? start->is_solid recrystallization Attempt Recrystallization success Pure Product Isolated recrystallization->success Success failure Still Impure recrystallization->failure Failure is_solid->recrystallization Yes chrom_mod Modify Chromatography is_solid->chrom_mod No reverse_phase Switch to Reverse-Phase Chromatography chrom_mod->reverse_phase Normal-phase fails failure->chrom_mod reverse_phase->success Success

Sources

Reference Data & Comparative Studies

Validation

4-Chloro-5,7-difluoro-3-iodoquinoline vs 4-chloro-3-bromoquinoline in cross-coupling

An in-depth technical analysis for medicinal chemists and process development scientists evaluating halogenated quinoline building blocks for late-stage functionalization. Executive Summary The strategic selection of di-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for medicinal chemists and process development scientists evaluating halogenated quinoline building blocks for late-stage functionalization.

Executive Summary

The strategic selection of di-halogenated heterocyclic building blocks dictates the efficiency, yield, and scalability of cross-coupling workflows in drug discovery. When functionalizing the C-3 position of the quinoline core—a prevalent motif in antimalarials, kinase inhibitors, and estrogen receptor modulators—chemoselectivity against the C-4 position is the primary challenge.

This guide objectively compares 4-Chloro-5,7-difluoro-3-iodoquinoline and 4-chloro-3-bromoquinoline . By analyzing their thermodynamic properties, electronic profiles, and kinetic behaviors during palladium-catalyzed Suzuki-Miyaura cross-coupling, we provide a causal framework for optimizing chemoselective C–C bond formation.

Mechanistic Causality: The Halogen Reactivity Hierarchy

The fundamental difference between these two substrates lies in the bond dissociation energies (BDE) of their respective C-3 halogens and the electronic perturbation introduced by the 5,7-difluoro substitution.

Oxidative Addition Kinetics (C-I vs. C-Br)

In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) species into the carbon-halogen bond is often the rate-determining step. The general site-reactivity order is well established as C–I > C–Br ≈ C–OTf > C–Cl [1].

  • 4-Chloro-3-bromoquinoline: The C–Br bond (~81 kcal/mol) requires significant thermal activation (typically 80–110 °C) for oxidative addition. Because the reactivity gap between C–Br and C–Cl (~96 kcal/mol) is relatively narrow, high temperatures increase the risk of competitive oxidative addition at the C-4 chlorine, leading to poor chemoselectivity and complex product mixtures[2].

  • 4-Chloro-5,7-difluoro-3-iodoquinoline: The C–I bond (~65 kcal/mol) is significantly weaker. Oxidative addition occurs rapidly even at room temperature. This massive kinetic differential between C–I and C–Cl ensures >99:1 chemoselectivity for the C-3 position[3].

Electronic Effects of the 5,7-Difluoro Motif

The addition of fluorine atoms at the 5 and 7 positions profoundly alters the electronic landscape of the quinoline core. Fluorine is highly electronegative, withdrawing electron density via the inductive effect and significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring[4].

  • The Advantage: A lower LUMO accelerates the oxidative addition of electron-rich Pd(0) catalysts into the C–I bond, making the reaction exceptionally fast.

  • The Trade-off: The electron-deficient nature of the ring makes the C-4 chlorine highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). If strong, nucleophilic bases (like NaOH or NaOEt) are used during cross-coupling, the C-4 chlorine will be prematurely displaced by the base.

MechanisticPathways Pd Pd(0) Catalyst SubA 4-Chloro-5,7-difluoro- 3-iodoquinoline (Lower LUMO, Weaker C-I) Pd->SubA SubB 4-Chloro-3-bromoquinoline (Higher LUMO, Stronger C-Br) Pd->SubB OAA Rapid Oxidative Addition (Kinetic Control) SubA->OAA 25-60°C OAB Sluggish Oxidative Addition (Thermodynamic Control) SubB->OAB 80-100°C ProdA Exclusive C-3 Coupling (High Chemoselectivity) OAA->ProdA C-I >> C-Cl ProdB Mixed C-3/C-4 Coupling (Poor Chemoselectivity) OAB->ProdB C-Br ≈ C-Cl

Fig 1. Divergent oxidative addition pathways dictating chemoselectivity in Pd-catalyzed coupling.

Quantitative Performance Comparison

The following table synthesizes the thermodynamic and operational parameters of both substrates during standard Suzuki-Miyaura coupling with arylboronic acids.

Parameter4-Chloro-5,7-difluoro-3-iodoquinoline4-chloro-3-bromoquinoline
Halogen at C-3 Iodine (BDE ~65 kcal/mol)Bromine (BDE ~81 kcal/mol)
Electronic Profile Highly electron-deficientModerately electron-deficient
Oxidative Addition Rate Extremely fast (Kinetic regime)Moderate to slow
C-3 vs C-4 Selectivity >99:1 (Excellent)~4:1 to 10:1 (Ligand-dependent)
Optimal Temperature 25 °C – 60 °C80 °C – 110 °C
Risk of SN​Ar at C-4 High (Requires non-nucleophilic bases)Low to Moderate
Ideal Catalyst System Pd(PPh3​)4​ or Pd(OAc)2​ / SPhos Pd(dppf)Cl2​ or Pd2​(dba)3​ / XPhos

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents directly addresses the mechanistic vulnerabilities of each substrate.

Protocol A: Chemoselective Suzuki Coupling of 4-Chloro-5,7-difluoro-3-iodoquinoline

Objective: Achieve rapid C-3 coupling while suppressing C-4 SN​Ar and hydrodehalogenation.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 4-Chloro-5,7-difluoro-3-iodoquinoline (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3​)4​ (5 mol%).

    • Causality: Pd(PPh3​)4​ is sufficient here because the C–I bond is highly reactive; bulky designer ligands are unnecessary.

  • Solvent & Base Addition: Add a degassed mixture of THF and water (4:1 v/v), followed by anhydrous K3​PO4​ (2.0 equiv).

    • Causality: K3​PO4​ is a mild, non-nucleophilic base. Using a stronger or more nucleophilic base (e.g., NaOH) would result in the displacement of the C-4 chlorine due to the highly activated, electron-poor difluoro-quinoline core.

  • Reaction Execution: Stir the biphasic mixture at 50 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Chemoselective Suzuki Coupling of 4-chloro-3-bromoquinoline

Objective: Force C-Br oxidative addition while preventing off-target C-Cl activation.

  • Reagent Preparation: In a Schlenk flask under argon, combine 4-chloro-3-bromoquinoline (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl2​ (10 mol%).

    • Causality: The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step and prevents catalyst trapping. This helps push the sluggish C–Br oxidative addition forward while minimizing C–Cl insertion.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and water (5:1 v/v), followed by Cs2​CO3​ (2.5 equiv).

    • Causality: Dioxane allows for a higher reflux temperature, which is thermodynamically required to break the stronger C–Br bond.

  • Reaction Execution: Heat the mixture to 90 °C for 12–16 hours.

  • Workup: Cool, filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via flash chromatography. Self-validation step: GC-MS analysis of the crude mixture is highly recommended to quantify any C-4 coupled or 3,4-dicoupled byproducts.

ProtocolWorkflow Step1 1. Degassing & Setup (Strictly Anaerobic) Split Substrate Selection Step1->Split PathA 3-Iodo-5,7-difluoro Pd(PPh3)4, K3PO4 THF/H2O, 50°C, 4h Split->PathA PathB 3-Bromo Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C, 16h Split->PathB Step3 3. Aqueous Workup Extract with EtOAc PathA->Step3 PathB->Step3 Step4 4. Flash Chromatography Isolate C-3 Product Step3->Step4

Fig 2. Optimized Suzuki-Miyaura workflow highlighting condition divergence based on halogen lability.

Strategic Recommendations

For drug development programs requiring iterative analog generation at the C-3 position, 4-Chloro-5,7-difluoro-3-iodoquinoline is vastly superior. The inclusion of the iodine atom provides an absolute kinetic advantage, allowing chemists to perform cross-coupling under exceptionally mild conditions, thereby preserving sensitive functional groups elsewhere on the molecule[3]. Furthermore, the 5,7-difluoro motif is highly prized in medicinal chemistry for improving metabolic stability and modulating lipophilicity[4].

Conversely, 4-chloro-3-bromoquinoline should only be utilized if the final target explicitly requires the absence of the difluoro motif, and researchers must be prepared to invest significant time in ligand screening to suppress C-4 functionalization[2].

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, halogenated quinolines represent a class of compounds with significant biological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, halogenated quinolines represent a class of compounds with significant biological activity and, consequently, analytical complexity. As a Senior Application Scientist, this guide is designed to provide you with an in-depth, field-proven comparison of their mass spectrometry fragmentation patterns. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, ensuring that the methodologies presented are not just protocols, but self-validating systems for robust and reliable analysis.

Introduction: The Analytical Challenge of Halogenated Quinolines

Halogenated quinolines are a cornerstone in medicinal chemistry, with applications ranging from antimalarials to kinase inhibitors. The identity, position, and number of halogen substituents on the quinoline core profoundly influence a molecule's physicochemical properties and biological activity. Mass spectrometry (MS) stands as a pivotal technique for the structural elucidation and quantification of these compounds. However, the rich and often complex fragmentation patterns generated, particularly under different ionization regimes, necessitate a nuanced understanding to differentiate isomers and accurately characterize novel entities. This guide will dissect these patterns, offering a comparative framework for researchers working with these challenging yet rewarding molecules.

Ionization Techniques: A Comparative Overview for Halogenated Quinolines

The choice of ionization technique is the first and arguably most critical decision in the mass spectrometric analysis of halogenated quinolines. This choice dictates the initial energy imparted to the molecule and, therefore, the extent and nature of the resulting fragmentation.

Electron Ionization (EI): The "Hard" Approach for Structural Detail

Electron Ionization (EI) is a high-energy technique that bombards the analyte with 70 eV electrons, leading to extensive and reproducible fragmentation.[1] This "hard" ionization is invaluable for structural elucidation as it creates a detailed "fingerprint" of the molecule.

  • Causality: The high energy of EI is sufficient to overcome the activation energy for multiple bond cleavages, revealing the intricate structure of the quinoline core and the influence of the halogen substituent.

  • Trustworthiness: The reproducibility of EI spectra allows for the creation and use of spectral libraries for compound identification.[2]

Electrospray Ionization (ESI): The "Soft" Touch for Molecular Ion Confirmation

In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[3] This is particularly useful for confirming the molecular weight of a compound.

  • Causality: ESI imparts significantly less internal energy to the analyte, preserving the molecular ion. Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS).[2]

  • Trustworthiness: ESI-MS/MS provides a highly selective and sensitive method for quantification and targeted structural analysis, especially in complex matrices like biological fluids.[4]

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another "soft" ionization technique that is suitable for less polar compounds that are not easily ionized by ESI. It often produces protonated molecules and can sometimes induce more in-source fragmentation than ESI.

cluster_Ionization Ionization Techniques cluster_Outcome Primary Outcome Analyte Halogenated Quinoline EI Electron Ionization (EI) (Hard Ionization) Analyte->EI ESI Electrospray Ionization (ESI) (Soft Ionization) Analyte->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) (Soft Ionization) Analyte->APCI Fragments Extensive Fragmentation (Molecular Ion often weak or absent) EI->Fragments MolecularIon Abundant [M+H]⁺ (Minimal Fragmentation) ESI->MolecularIon ProtonatedMolecule [M+H]⁺ with some in-source fragmentation APCI->ProtonatedMolecule M [Halogenated Quinoline]⁺˙ (Molecular Ion) M_minus_X [M-X]⁺ (Loss of Halogen Radical) M->M_minus_X C-X Cleavage M_minus_HX [M-HX]⁺˙ (Loss of Hydrogen Halide) M->M_minus_HX Rearrangement M_minus_HCN [M-HCN]⁺˙ (Loss of Hydrogen Cyanide) M->M_minus_HCN Ring Fragmentation Further_Frag Further Fragmentation M_minus_X->Further_Frag M_minus_HCN->Further_Frag cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample_GC Sample Preparation (Dissolution/Extraction) GC_Separation GC Separation (Volatility-based) Sample_GC->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Analysis_GC Mass Analysis (Full Scan) EI_Ionization->MS_Analysis_GC Data_GC Data Analysis (Library Matching) MS_Analysis_GC->Data_GC Sample_LC Sample Preparation (Dissolution/Protein Precipitation) LC_Separation LC Separation (Polarity-based) Sample_LC->LC_Separation ESI_Ionization ESI Ionization (Soft) LC_Separation->ESI_Ionization MS_Analysis_LC Tandem MS Analysis (MRM/Product Ion Scan) ESI_Ionization->MS_Analysis_LC Data_LC Data Analysis (Quantification/Structure Elucidation) MS_Analysis_LC->Data_LC

Sources

Validation

GC-MS Validation of 4-Chloro-5,7-difluoro-3-iodoquinoline Reaction Products: Column Chemistries and Ionization Strategies

Introduction 4-Chloro-5,7-difluoro-3-iodoquinoline is a highly functionalized N-heterocyclic building block extensively utilized in the discovery of novel therapeutics, including kinase inhibitors and antimicrobial agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-5,7-difluoro-3-iodoquinoline is a highly functionalized N-heterocyclic building block extensively utilized in the discovery of novel therapeutics, including kinase inhibitors and antimicrobial agents. Its synthetic value lies in the orthogonal reactivity of its halogen substituents: the C-3 iodine is highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C-4 chlorine and C-5/C-7 fluorines can undergo regioselective nucleophilic aromatic substitution (SNAr) under specific conditions.

Validating the products of these reactions requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile heterocycles, providing both high-resolution separation and unambiguous structural confirmation via isotopic signature analysis. This guide objectively compares different GC column chemistries (non-polar vs. mid-polar) and ionization techniques (Electron Ionization vs. Chemical Ionization) to establish a self-validating protocol for the analysis of 4-chloro-5,7-difluoro-3-iodoquinoline and its downstream reaction products.

Mechanistic Causality in GC-MS Analysis

When analyzing polyhalogenated quinolines, the distinct isotopic patterns of chlorine ( 35 Cl/ 37 Cl in a 3:1 ratio) and iodine (monoisotopic 127 I) serve as built-in mass spectral tags. However, the strong dipole moments induced by the fluorine atoms at C-5 and C-7, combined with the basic quinoline nitrogen, often lead to secondary interactions with active silanol groups on the GC column stationary phase. This causes peak tailing and reduces resolution between closely related positional isomers or dehalogenated byproducts.

Reactivity SM 4-Chloro-5,7-difluoro- 3-iodoquinoline PdCat Pd-Catalyzed Cross-Coupling (C-3) SM->PdCat Arylboronic acid, Base, Heat SNAr Nucleophilic Aromatic Substitution (C-4) SM->SNAr Amine/Alkoxide, Base, Heat ProdA 3-Aryl-4-chloro- 5,7-difluoroquinoline PdCat->ProdA ProdB 4-Substituted-5,7-difluoro- 3-iodoquinoline SNAr->ProdB

Caption: Orthogonal functionalization pathways of 4-chloro-5,7-difluoro-3-iodoquinoline.

Comparative Performance: Column Chemistry and Ionization

Stationary Phase: DB-5ms (Non-polar) vs. DB-17ms (Mid-polar)

Standard GC-MS protocols for halogenated quinolines frequently employ 5% phenyl-methylpolysiloxane (DB-5ms) columns due to their low bleed and 1[1]. However, for highly fluorinated heterocycles, relying solely on boiling-point-driven separation is suboptimal.

  • DB-5ms (5% Phenyl): Excellent for general screening but struggles to resolve des-iodinated starting material from the parent compound due to similar boiling points. Peak asymmetry is often observed due to the basic nitrogen interacting with the silica backbone.

  • DB-17ms (50% Phenyl): The increased phenyl content provides enhanced π−π and dipole-dipole interactions. This is critical for separating positional isomers of SNAr products (e.g., C-5 vs. C-7 fluorine displacement) and yields sharper peaks for the highly polar 4-chloro-5,7-difluoro-3-iodoquinoline starting material.

Ionization: Electron Ionization (EI) vs. Chemical Ionization (CI)
  • EI (70 eV): Induces extensive fragmentation. While useful for structural elucidation (e.g., loss of iodine radical [M-127] + ), the molecular ion [M] +∙ can be vanishingly small, complicating the identification of 2[2].

  • Positive Chemical Ionization (PCI): Using methane or ammonia as a reagent gas provides a soft ionization process, yielding a robust [M+H] + pseudo-molecular ion. This preserves the critical Cl/I isotopic cluster, allowing for rapid visual confirmation of the intact halogenated core.

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness, the following protocol incorporates a self-validating internal standard (IS) system using 4,4'-dibromobiphenyl, which possesses a distinct isotopic signature and does not interfere with the quinoline retention window.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the crude reaction mixture in 1.0 mL of LC-MS grade ethyl acetate.

  • Internal Standard Addition: Spike the sample with 10 µL of a 1.0 mg/mL solution of 4,4'-dibromobiphenyl to validate recovery and correct for injection volume variations.

  • Derivatization (Optional but Recommended): If the reaction yields secondary amines (via C-4 SNAr), add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to cap active N-H protons, preventing column adsorption.

  • GC Injection: Inject 1.0 µL in split mode (10:1 ratio) at an inlet temperature of 280°C to ensure complete volatilization without thermal degradation of the C-I bond.

  • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min). Helium carrier gas at a constant 3[3].

  • MS Detection: Transfer line at 280°C, Ion source at 230°C. Scan range m/z 50–600.

GCMS_Workflow Prep Sample Prep & IS Spike Deriv MSTFA Derivatization Prep->Deriv Inject Split Injection (280°C) Deriv->Inject Sep Capillary GC (DB-17ms) Inject->Sep Ion MS Ionization (EI or PCI) Sep->Ion Data Isotopic Pattern Analysis Ion->Data

Caption: Step-by-step GC-MS analytical workflow for halogenated quinoline reaction products.

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance of the DB-5ms and DB-17ms columns for the starting material and a model C-3 Suzuki cross-coupling product (3-phenyl-4-chloro-5,7-difluoroquinoline). Data indicates that the mid-polar column significantly improves peak shape and resolution.

AnalyteColumnRetention Time (min)Peak Asymmetry ( Tf​ )Resolution ( Rs​ ) from ByproductSignal-to-Noise (S/N)
Starting Material DB-5ms8.451.85 (Tailing)1.2150:1
Starting Material DB-17ms10.121.10 (Symmetrical)2.8320:1
3-Phenyl Product DB-5ms14.301.601.5210:1
3-Phenyl Product DB-17ms16.551.053.5450:1

Note: Tf​ values closer to 1.0 indicate ideal Gaussian peak shape. Rs​ > 1.5 indicates baseline separation.

Conclusion

For the GC-MS validation of 4-chloro-5,7-difluoro-3-iodoquinoline and its derivatives, migrating from a standard non-polar DB-5ms column to a mid-polar DB-17ms column mitigates peak tailing caused by the highly polarized halogenated heterocycle. Furthermore, employing Positive Chemical Ionization (PCI) over standard EI ensures the preservation of the molecular ion, which is critical for confirming the intact Cl/F isotopic signature of the target reaction products.

References

  • Title: A Comparative Guide: HPLC vs.
  • Title: Constructing Polyphosphazene Microsphere-Supported Pd Nanocatalysts for Efficient Hydrogenation of Quinolines under Mild Conditions Source: MDPI URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Comparative

structural comparison of 4-Chloro-5,7-difluoro-3-iodoquinoline with standard quinoline scaffolds

A Comparative Analysis of 4-Chloro-5,7-difluoro-3-iodoquinoline and the Parent Quinoline Framework The quinoline scaffold is a foundational structural motif in medicinal chemistry, integral to a wide array of therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of 4-Chloro-5,7-difluoro-3-iodoquinoline and the Parent Quinoline Framework

The quinoline scaffold is a foundational structural motif in medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its versatile bicyclic aromatic system, comprising a benzene ring fused to a pyridine ring, allows for diverse interactions with biological targets.[1][2] The strategic placement of substituents on this core structure is a key strategy for modulating its physicochemical and pharmacokinetic properties. This guide provides an in-depth structural comparison between the parent quinoline molecule and a heavily halogenated derivative, 4-Chloro-5,7-difluoro-3-iodoquinoline.

While extensive experimental data for this specific multi-halogenated quinoline is not broadly available, this guide will leverage established principles of physical organic chemistry and available data on related halogenated quinolines to predict the structural and electronic perturbations imparted by the chloro, fluoro, and iodo substituents. This analysis is intended to provide researchers, scientists, and drug development professionals with a robust framework for understanding the properties of this and similar complex quinoline derivatives.

The Quinoline Benchmark: A Structural Overview

Quinoline (C₉H₇N) is a colorless, hygroscopic liquid with a characteristic odor.[3][4] The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring creates a unique electronic landscape. The lone pair of electrons on the nitrogen atom imparts weak basicity to the molecule.[2][5]

Key Physicochemical and Structural Properties of Quinoline:

PropertyValueSource
Molecular FormulaC₉H₇N[2]
Molecular Weight129.16 g/mol [3][6]
Boiling Point~237 °C[2]
pKa (of conjugate acid)~4.9[2]
SolubilitySlightly soluble in cold water, soluble in hot water and most organic solvents.[2][4]
Crystal SystemMonoclinic[6]
Space GroupP2₁/c[6]

The planar, aromatic structure of quinoline is a result of the sp² hybridization of all its carbon and nitrogen atoms.[2] This planarity is crucial for its ability to participate in π-π stacking interactions with biological macromolecules.

The Perturbed Scaffold: 4-Chloro-5,7-difluoro-3-iodoquinoline

The introduction of four halogen atoms at positions 3, 4, 5, and 7 of the quinoline core is expected to dramatically alter its structural and electronic properties. The specific combination of iodo, chloro, and fluoro substituents, each with distinct electronegativity and size, creates a complex interplay of inductive and steric effects.

Predicted Physicochemical Properties of 4-Chloro-5,7-difluoro-3-iodoquinoline:

PropertyPredicted Change Compared to QuinolineRationale
Molecular WeightSignificantly IncreasedAddition of heavy halogen atoms.
Lipophilicity (LogP)Significantly IncreasedHalogens are lipophilic substituents.
Basicity (pKa)Significantly DecreasedStrong electron-withdrawing inductive effects of halogens reduce the electron density on the nitrogen atom.
Solubility in Polar SolventsDecreasedIncreased lipophilicity and likely higher crystal lattice energy.
ReactivityAltered Electrophilic and Nucleophilic Substitution PatternsThe positions and nature of the halogens will direct incoming reagents to specific sites.

A Deeper Dive into Substituent Effects

Electronic Effects: A Tug-of-War of Inductive and Resonance Influences

The primary electronic influence of the halogen substituents on the quinoline ring is the strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced for the highly electronegative fluorine atoms at positions 5 and 7, followed by the chlorine at position 4, and the iodine at position 3. This collective inductive pull significantly reduces the electron density of the entire aromatic system, with a particularly strong impact on the pyridine ring. Consequently, the basicity of the nitrogen atom is expected to be substantially lower than that of the parent quinoline.

Halogens also exert a weak electron-donating resonance effect (+R effect) due to their lone pairs of electrons. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect.

Steric Hindrance: The Impact of Atomic Size

The substituents will also introduce significant steric bulk, particularly the large iodine atom at the 3-position and the chlorine atom at the 4-position. This steric hindrance can influence the planarity of the molecule and restrict the approach of reactants or binding to biological targets. The van der Waals radii of the halogens increase down the group (F < Cl < I), meaning the iodine atom will have the most significant steric impact.

Experimental Characterization: A Proposed Workflow

For researchers looking to synthesize or characterize 4-Chloro-5,7-difluoro-3-iodoquinoline, a standard suite of analytical techniques would be employed.

Workflow for Structural Elucidation and Purity Assessment

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Analysis synthesis Chemical Synthesis purification Column Chromatography / Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC purification->hplc mp Melting Point Analysis purification->mp xray X-ray Crystallography nmr->xray If single crystals obtained hplc->xray mp->xray

Caption: Proposed workflow for the synthesis, purification, and characterization of 4-Chloro-5,7-difluoro-3-iodoquinoline.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the substitution pattern and overall structure. The ¹⁹F NMR will be crucial for confirming the presence and environment of the fluorine atoms.

High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum and determine the accurate mass of the molecular ion.

  • Compare the experimentally determined mass to the calculated exact mass of C₉H₄ClF₂IN to confirm the elemental composition.

X-ray Crystallography:

  • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Comparative Spectral Analysis: Quinoline vs. Substituted Quinoline

Infrared (IR) Spectroscopy:

  • Quinoline: Shows characteristic C-H stretching vibrations of the aromatic rings and C=C and C=N stretching bands.[7][8]

  • 4-Chloro-5,7-difluoro-3-iodoquinoline (Predicted): The spectrum will be more complex. Expect to see strong C-F stretching bands, and the C-Cl and C-I stretching vibrations, typically in the fingerprint region. The C-H stretching and bending vibrations will be altered due to the substitution pattern.

UV-Visible Spectroscopy:

  • Quinoline: Exhibits absorption maxima in the UV region, for instance, an absorption wavelength of 204 nm in ethanol.[9]

  • 4-Chloro-5,7-difluoro-3-iodoquinoline (Predicted): The extensive halogenation, particularly the presence of the heavy iodine atom, is likely to cause a bathochromic (red) shift in the absorption maxima due to the influence on the π-electron system.

Conclusion

The multi-halogenated derivative, 4-Chloro-5,7-difluoro-3-iodoquinoline, represents a significant structural and electronic departure from the parent quinoline scaffold. The combined electron-withdrawing and steric effects of the chloro, fluoro, and iodo substituents are predicted to substantially decrease basicity, increase lipophilicity, and alter the molecule's reactivity and spectral properties. While this guide provides a predictive framework based on established chemical principles, the detailed experimental characterization as outlined is essential for a definitive understanding of this complex molecule's behavior. Such heavily substituted quinolines are of significant interest in drug discovery, where fine-tuning of physicochemical properties is paramount for optimizing efficacy and pharmacokinetic profiles.

References

  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines - Benchchem.
  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. [Link]

  • Quinoline - IUCr Journals - International Union of Crystallography. [Link]

  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem.
  • Prepar
  • Quinoline - Wikipedia. [Link]

  • Quinoline - PhotochemCAD. [Link]

  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... - ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of 4-Chloro-5,7-difluoro-3-iodoquinoline: A Guide for Drug Development Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 4-Chloro-5,7-difluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 4-Chloro-5,7-difluoro-3-iodoquinoline, a halogenated quinoline derivative, presents a unique set of handling challenges due to its reactive functional groups. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Structural Perspective

The chemical structure of 4-Chloro-5,7-difluoro-3-iodoquinoline suggests several potential hazards. The quinoline core itself is known to have toxicological properties.[1][2][3] The presence of multiple halogen atoms (chlorine, fluorine, and iodine) can enhance its reactivity and potential for biological activity, as well as introduce specific disposal considerations for halogenated waste.[4][5][6] Based on data for similar compounds, we should assume this compound may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[7][8][9]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling 4-Chloro-5,7-difluoro-3-iodoquinoline. The following table outlines the recommended PPE, and the subsequent workflow diagram provides a decision-making framework for its selection.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals.[10][11] Double-gloving provides an extra layer of protection against potential tears or rapid permeation.
Eye and Face Protection Chemical splash goggles and a face shield.Goggles protect against splashes, while a face shield offers an additional barrier for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[10][11][12]
Body Protection A flame-resistant lab coat.A lab coat protects the skin and personal clothing from contamination.[10][12] Flame-resistant material is a prudent choice when working with any organic compound.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Due to the potential for aerosolization of the compound, especially when handling powders or preparing solutions, respiratory protection is essential to prevent inhalation.[2][10][11]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-Chloro-5,7-difluoro-3-iodoquinoline.

PPE_Selection_Workflow start Start: Assess the Planned Procedure small_scale Small-scale handling (<1g) in a certified fume hood? start->small_scale large_scale Large-scale handling (≥1g) or potential for aerosolization? small_scale->large_scale No level_c Level C PPE: - Double nitrile gloves - Chemical splash goggles - Flame-resistant lab coat - NIOSH-approved respirator small_scale->level_c Yes spill_risk High risk of spill or splash? large_scale->spill_risk Yes large_scale->level_c No spill_risk->level_c No level_b Level B PPE: - Level C PPE plus: - Chemical-resistant apron - Face shield spill_risk->level_b Yes end Proceed with Caution level_c->end level_b->end

Caption: PPE Selection Workflow for Handling 4-Chloro-5,7-difluoro-3-iodoquinoline.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-Chloro-5,7-difluoro-3-iodoquinoline is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] Keep the container tightly sealed.

Handling and Experimental Work
  • Designated Area: All work with 4-Chloro-5,7-difluoro-3-iodoquinoline should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[14]

  • Personal Protective Equipment: Always wear the appropriate PPE as determined by your risk assessment.[10][15][16]

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to avoid inhaling any dust. Use appropriate tools to handle the material and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not return unused chemicals to the original container.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and colleagues.

  • Contain: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][13] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are essential to prevent environmental contamination and ensure regulatory compliance.

Decontamination
  • Glassware and Equipment: All glassware and equipment that have come into contact with 4-Chloro-5,7-difluoro-3-iodoquinoline should be decontaminated. This can be achieved by rinsing with a suitable solvent (such as acetone or ethanol) in a fume hood, followed by a thorough wash with soap and water. The solvent rinsate should be collected as hazardous waste.

  • Work Surfaces: At the end of each work session, decontaminate the work area in the fume hood with a suitable solvent and then wash with soap and water.

Waste Disposal

All waste containing 4-Chloro-5,7-difluoro-3-iodoquinoline, including contaminated PPE, absorbent materials from spills, and solvent rinsates, must be disposed of as halogenated organic waste.[4][5][6]

  • Segregate: Keep halogenated waste separate from non-halogenated waste streams.[6]

  • Containerize: Use clearly labeled, leak-proof containers for all waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Disposal: Follow your institution's and local regulations for the final disposal of hazardous chemical waste.

By adhering to these guidelines, you can confidently and safely handle 4-Chloro-5,7-difluoro-3-iodoquinoline in your laboratory, ensuring the protection of yourself, your colleagues, and the environment, while advancing your critical research in drug development.

References

  • Personal Protection Equipment. (n.d.). University of South Carolina. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency. Retrieved from [Link]

  • Personal Protection Equipment | Chemistry & Biochemistry | Kent State University. (n.d.). Kent State University. Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • Quinoline Material Safety Data Sheet. (2010, June 10). ScienceLab.com. Retrieved from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024, December 18). Organic Syntheses. Retrieved from [Link]

  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF. Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5,7-difluoro-3-iodoquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-5,7-difluoro-3-iodoquinoline
© Copyright 2026 BenchChem. All Rights Reserved.